Technical Documentation Center

N-Methyldipropylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyldipropylamine
  • CAS: 3405-42-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-Methyldipropylamine

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methyldipropylamine, a tertiary amine with the chemical formula C₇H₁₇N, serves as a versatile building block in organic synthesis and is of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyldipropylamine, a tertiary amine with the chemical formula C₇H₁₇N, serves as a versatile building block in organic synthesis and is of significant interest to researchers in drug development and materials science. Its molecular structure, featuring a methyl group and two propyl chains attached to a central nitrogen atom, imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of the primary synthetic routes to N-Methyldipropylamine, offering detailed experimental protocols, mechanistic insights, and essential safety considerations.

Core Synthesis Methodologies

The synthesis of N-Methyldipropylamine can be efficiently achieved through two principal methodologies: the Eschweiler-Clarke reaction and the direct alkylation of dipropylamine. Each approach presents distinct advantages and considerations in terms of reagent availability, reaction conditions, and scalability.

Eschweiler-Clarke Reaction: A Classic Approach to N-Methylation

The Eschweiler-Clarke reaction is a well-established and highly effective method for the methylation of secondary amines to their tertiary amine counterparts.[1][2] This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as both the reducing agent and a catalyst.[3] A key advantage of this reaction is that it selectively yields the tertiary amine without the formation of quaternary ammonium salts.[3]

The reaction proceeds through a series of well-defined steps, providing a clear understanding of the chemical transformations involved.

Eschweiler_Clarke_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Dipropylamine Dipropylamine Hemiaminal Hemiaminal Intermediate Dipropylamine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Hydride_Transfer Hydride Transfer Iminium_Ion->Hydride_Transfer Formic_Acid Formic Acid Formic_Acid->Hydride_Transfer NMethyldipropylamine N-Methyldipropylamine Hydride_Transfer->NMethyldipropylamine CO2 CO₂ Hydride_Transfer->CO2 Liberation

Figure 1: Mechanism of the Eschweiler-Clarke Reaction for N-Methyldipropylamine Synthesis.

The reaction is initiated by the nucleophilic attack of the secondary amine (dipropylamine) on formaldehyde to form a hemiaminal intermediate.[1] This intermediate then dehydrates to generate an iminium ion.[2] The formic acid present in the reaction mixture serves as a hydride donor, reducing the iminium ion to the tertiary amine, N-Methyldipropylamine, with the concurrent liberation of carbon dioxide.[3]

This protocol provides a detailed procedure for the synthesis of N-Methyldipropylamine based on the principles of the Eschweiler-Clarke reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Dipropylamine101.1920.24 g (27.0 mL)0.2
Formaldehyde (37% aq. solution)30.0317.8 g (16.2 mL)0.22
Formic Acid (98-100%)46.0316.6 g (13.6 mL)0.36

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dipropylamine (0.2 mol).

  • With gentle stirring, add formic acid (0.36 mol) to the flask. An exothermic reaction may occur; cooling in an ice bath may be necessary to control the temperature.

  • Slowly add the 37% aqueous formaldehyde solution (0.22 mol) to the reaction mixture.

  • Heat the mixture to 80-100°C and maintain it at this temperature for 18-24 hours. The evolution of carbon dioxide should be observed.[2]

  • After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

  • Make the solution basic (pH > 11) by the slow and careful addition of a concentrated sodium hydroxide solution while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude N-Methyldipropylamine can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 117°C.[4]

Direct Alkylation of Dipropylamine

An alternative route to N-Methyldipropylamine involves the direct N-alkylation of dipropylamine with a suitable methylating agent, such as methyl iodide.[5] This method is a straightforward nucleophilic substitution reaction.

The lone pair of electrons on the nitrogen atom of dipropylamine acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. This results in the formation of a quaternary ammonium salt intermediate, which is then deprotonated to yield the tertiary amine.

Figure 2: General Mechanism for the Alkylation of Dipropylamine.

A potential drawback of this method is the possibility of over-alkylation to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used.[6] Careful control of stoichiometry and reaction conditions is therefore crucial.

This protocol outlines the synthesis of N-Methyldipropylamine via direct alkylation with methyl iodide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Dipropylamine101.1920.24 g (27.0 mL)0.2
Methyl Iodide141.9428.39 g (12.5 mL)0.2
Sodium Carbonate105.9921.2 g0.2
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dipropylamine (0.2 mol) and sodium carbonate (0.2 mol) in ethanol (100 mL).

  • Slowly add methyl iodide (0.2 mol) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the sodium carbonate and any precipitated salts.

  • Remove the ethanol from the filtrate by rotary evaporation.

  • The remaining liquid is a mixture of the product and unreacted starting materials. Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 117°C.[4]

Product Characterization

The successful synthesis of N-Methyldipropylamine should be confirmed through various analytical techniques to ensure its purity and structural integrity.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of N-Methyldipropylamine is expected to show characteristic signals for the methyl and propyl groups. The methyl protons will appear as a singlet, while the propyl protons will exhibit triplet and multiplet patterns corresponding to the CH₃, CH₂, and N-CH₂ groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the different carbon environments within the molecule.[7]

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis can be used to determine the purity of the synthesized compound and to confirm its molecular weight (115.22 g/mol ).[7] The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns. A common fragmentation for amines is α-cleavage, which for N-Methyldipropylamine would lead to a prominent peak at m/z 86.[8][9]

Safety and Handling

The synthesis of N-Methyldipropylamine involves the use of hazardous chemicals that require careful handling and adherence to strict safety protocols.

  • Dipropylamine: A flammable and corrosive liquid that can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed.[10][11]

  • Formaldehyde: A known carcinogen and a toxic and corrosive substance. It should be handled in a well-ventilated fume hood.[12][13]

  • Formic Acid: A corrosive liquid that can cause severe burns. It should be handled with appropriate personal protective equipment.[14][15]

  • Methyl Iodide: A toxic and carcinogenic compound that should be handled with extreme care in a fume hood.

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Have an emergency plan in place for spills and exposures.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Grokipedia. Eschweiler–Clarke reaction. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]

  • Sciencemadness.org. Eschweiler-Clarke Procedure. [Link]

  • Journal of the Chemical Society C. A rapid method of N-alkylation of amines. [Link]

  • PubChem. N-Methyldipropylamine. [Link]

  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Organic Syntheses Procedure. Ethylamine, N-methyl-. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • UC Berkeley EH&S. Formaldehyde: Hazards and Precautions. [Link]

  • Carl ROTH. Safety Data Sheet: Formic acid. [Link]

  • Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of dimethylamine. [Link]

  • CDC. Formaldehyde | Medical Management Guidelines. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methylamine. [Link]

  • Chamberland SOP. Working with Methyl Iodide.
  • International Chemical Safety Cards (ICSCs). ICSC 0485 - FORMIC ACID. [Link]

  • Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of methylamine. [Link]

  • OSHA. Formaldehyde Factsheet. [Link]

Sources

Exploratory

N-Methyldipropylamine as a building block in organic chemistry

Executive Summary N-Methyldipropylamine (MDPA) is a tertiary amine building block that occupies a critical niche in organic synthesis and materials science.[1][2] Unlike its ubiquitous congeners—triethylamine (TEA) and -...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyldipropylamine (MDPA) is a tertiary amine building block that occupies a critical niche in organic synthesis and materials science.[1][2] Unlike its ubiquitous congeners—triethylamine (TEA) and


-diisopropylethylamine (DIPEA)—MDPA offers a unique balance of nucleophilicity  and hydrophobicity  without excessive steric hindrance.[1]

While often utilized as a proton scavenger, its primary value in modern research lies as a precursor scaffold . It is the starting material for a specific class of ionic liquids (ammonium salts) used in green chemistry and electrochemistry. Furthermore, its structural motif is central to the design of lipid nanoparticles (LNPs) and affinity ligands (e.g., 3,3'-diamino derivatives), which are pivotal in mRNA drug delivery and protein purification.

This guide provides a technical deep-dive into the physicochemical profile, synthetic utility, and experimental protocols for N-methyldipropylamine.[1][2]

Technical Profile & Physicochemical Properties[2][3][4][5][6][7]

MDPA is characterized by a central nitrogen atom bonded to one methyl group and two propyl chains.[2] This asymmetry creates a distinct lipophilic profile compared to symmetrical amines like tripropylamine.[1][2]

Key Properties Table[2][7][8]
PropertyValue / DescriptionContext
CAS Number 3405-42-3 Unique identifier for the core amine.[1][2][3]
Formula

Molecular Weight: 115.22 g/mol .[2][3]
Appearance Colorless liquidAmine-like, fishy odor.[1][2][3]
Boiling Point ~117–118 °CHigher than TEA (89 °C), allowing higher reaction temps.[1][3]
Density 0.73–0.74 g/mLLighter than water; forms biphasic systems.[1][2][3]
pKa (Conj. Acid) ~10.6 Comparable to triethylamine; strong base in organic solvents.[1][2][3]
LogP ~2.1–2.5Moderately lipophilic; good solubility in organic media.[1][2][3]
Solubility Miscible in EtOH, Ether, DCMLimited water solubility compared to methylamine.[1][3]
Strategic Selection: Why MDPA?
  • Vs. Triethylamine: MDPA is less volatile, reducing evaporative loss during reflux at moderate temperatures (

    
    C).
    
  • Vs. DIPEA (Hünig's Base): MDPA is less sterically hindered .[1][2] While DIPEA is non-nucleophilic, MDPA retains significant nucleophilicity, making it an excellent substrate for quaternization (Menshutkin reaction) to form ammonium salts, whereas DIPEA reacts sluggishly.

  • Hydrophobic Tuning: The propyl chains provide a "Goldilocks" zone of lipophilicity—sufficient to solubilize the amine in non-polar solvents (e.g., hexanes, toluene) but short enough to maintain reactivity.

Reactivity & Mechanistic Pathways[7][9]

MDPA undergoes three primary modes of reactivity relevant to drug discovery and materials synthesis: Quaternization , N-Oxidation , and Protonation .

Reactivity Map

The following diagram illustrates the divergent pathways for MDPA in synthesis.

MDPA_Reactivity MDPA N-Methyldipropylamine (MDPA) QuatSalt Quaternary Ammonium Salt (Ionic Liquids / PTCs) MDPA->QuatSalt Menshutkin Reaction (SN2) NOxide Amine N-Oxide (Metabolite / Surfactant) MDPA->NOxide Oxidation AmmoniumSalt Tertiary Ammonium Salt (Proton Scavenging) MDPA->AmmoniumSalt Protonation AlkylHalide Alkyl Halide (R-X) AlkylHalide->QuatSalt Oxidant Oxidant (mCPBA / H2O2) Oxidant->NOxide Acid Acid (HX) Acid->AmmoniumSalt

Figure 1: Reactivity profile of N-Methyldipropylamine showing conversion to high-value derivatives.

Experimental Protocol: Synthesis of Ionic Liquid Precursor

Application: Preparation of


-Methyl-

-dipropylammonium Iodide Context: This protocol demonstrates the nucleophilic utility of MDPA. The resulting salt is a precursor for ionic liquids (e.g., by anion exchange with LiTFSI) used in battery electrolytes or as a Phase Transfer Catalyst (PTC).
Reagents & Equipment[2][7][9][10]
  • Substrate: N-Methyldipropylamine (1.0 equiv, 10 mmol, ~1.15 g)

  • Electrophile: Methyl Iodide (1.2 equiv, 12 mmol) (Caution: Carcinogen/Alkylating agent)

  • Solvent: Acetonitrile (dry, 10 mL)

  • Equipment: 50 mL round-bottom flask, reflux condenser, nitrogen atmosphere, ice bath.

Step-by-Step Methodology
  • Setup: Flame-dry the glassware and purge with nitrogen.[1][2] Charge the flask with MDPA (1.15 g) and Acetonitrile (10 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Methyl Iodide dropwise over 10 minutes.[1][2] Note: The reaction is exothermic.[4]

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2 hours at RT.

    • Optimization: If precipitation does not occur, heat to 40°C for 1 hour.[2] The Menshutkin reaction is driven by the nucleophilicity of the lone pair on the nitrogen.

  • Isolation:

    • Add Diethyl Ether (20 mL) to induce crystallization of the ammonium salt.

    • Filter the white solid precipitate under vacuum.[2][5]

    • Wash the cake with cold ether (2 x 10 mL) to remove unreacted amine.[2]

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

  • Yield: Expected yield >90%. The product is

    
    -dimethyl-
    
    
    
    -dipropylammonium iodide.[2]

Validation Check:

  • 1H NMR (DMSO-d6): Look for a shift in the N-methyl peak.[1][2] The neutral amine N-CH3 appears ~2.1 ppm.[1][2] The quaternary ammonium N-CH3 will shift downfield to ~3.0–3.1 ppm.[1][2]

Advanced Application: The "Diamino" Derivative in Drug Delivery

While MDPA is the core scaffold, its functionalized derivative, 3,3'-Diamino-N-methyldipropylamine (CAS 105-83-9), is the high-value building block for pharmaceutical applications.[1]

Lipid Nanoparticles (LNPs)

In the development of mRNA vaccines and gene therapies, ionizable lipids are the critical component for endosomal escape.

  • Mechanism: The tertiary amine core (derived from the methyl-dipropyl scaffold) is protonated at acidic endosomal pH (~6.0), disrupting the membrane and releasing the payload.

  • Structure-Activity Relationship (SAR): The propyl chains provide flexibility and spacing.[2] Researchers synthesize libraries of ionizable lipids by reacting 3,3'-diamino-N-methyldipropylamine with long-chain epoxides or acrylates.[1][2]

  • Example: The lipid C14-306 utilizes this linear core to balance hydrophobicity and protonation capacity, showing superior transfection in neuronal cells [1].[2]

Affinity Chromatography

The MDPA moiety is used as a ligand in protein purification.[2] The DAMP probe (3-(2,4-dinitroanilino)-3'-amino-N-methyldipropylamine) utilizes the basicity of the MDPA core to accumulate in acidic organelles (lysosomes), acting as a pH-sensitive marker [2].

Safety & Handling

Signal Word: DANGER

Hazard ClassH-CodeDescription
Flammable Liquid H225Highly flammable liquid and vapor.[1][2][3] Flash point < 23°C.
Skin Corrosion H314Causes severe skin burns and eye damage (Category 1B).[1][2][3]
Acute Toxicity H302/H332Harmful if swallowed or inhaled.[1][2][3]

Handling Protocols:

  • Ventilation: Always handle in a fume hood.[1][2]

  • PPE: Wear chemical-resistant gloves (Nitrile or Butyl rubber), safety goggles, and a lab coat.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and acids. Keep container tightly closed to prevent amine oxidation.[1][2]

References

  • DC Chemicals. (n.d.).[1][2] C14-306 Datasheet: Ionizable lipid for mRNA LNP formulations. Retrieved January 30, 2026, from [Link]

  • Anderson, R. G., Falck, J. R., Goldstein, J. L., & Brown, M. S. (1984).[6] Visualization of acidic organelles in intact cells by electron microscopy. Proceedings of the National Academy of Sciences, 81(15), 4838-4842.[6] [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 559387, N-Methyldipropylamine. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of N-Methyldipropylamine (MDPA)

Executive Summary & Chemical Identity[1][2][3] N-Methyldipropylamine (MDPA) is a tertiary aliphatic amine utilized primarily as an intermediate in organic synthesis and as a catalyst in polymerization reactions.[1] Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

N-Methyldipropylamine (MDPA) is a tertiary aliphatic amine utilized primarily as an intermediate in organic synthesis and as a catalyst in polymerization reactions.[1] Unlike its primary or secondary amine counterparts, MDPA lacks an N-H bond, significantly altering its reactivity profile and spectral fingerprint.[1]

Critical Distinction: Researchers must distinguish MDPA from 3,3'-Diamino-N-methyldipropylamine (CAS 105-83-9), a common curing agent often conflated in database searches.[1] This guide focuses exclusively on the mono-methyl, di-propyl tertiary amine structure.[1]

Physicochemical Profile
PropertyValueSource
Molecular Weight 115.22 g/mol Calculated
Boiling Point 117–118 °CSigma-Aldrich [1]
Density 0.734 g/mL (at 25 °C)Sigma-Aldrich [1]
Refractive Index (

)
1.406NIST [2]
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water.[2][3][4]

Mass Spectrometry (EI-MS) Analysis[4][5][6][7]

The Electron Ionization (EI) mass spectrum of MDPA is governed by the stability of the nitrogen lone pair, which directs fragmentation via


-cleavage .
Spectral Data (70 eV)
  • Molecular Ion (

    
    ):  m/z 115 (Weak intensity, <5%)
    
  • Base Peak: m/z 86 (100% Relative Abundance)

  • Secondary Peaks: m/z 44, m/z 58

Fragmentation Mechanism (The Nitrogen Rule)

The dominance of the m/z 86 peak is a textbook example of


-cleavage in tertiary amines.[1]
  • Ionization: Removal of an electron from the nitrogen lone pair yields the radical cation (

    
    , m/z 115).[1]
    
  • 
    -Cleavage:  The radical cation triggers the homolytic cleavage of the C-C bond adjacent to the 
    
    
    
    -carbon.[1]
  • Loss of Ethyl Radical: One propyl chain loses an ethyl group (mass 29), stabilizing the charge via the iminium ion structure.[1]

Calculation:



Fragmentation Pathway Diagram[2]

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 115 [CH3-N(Pr)2]+. Alpha_Cleavage α-Cleavage (Rate Determining) M_Ion->Alpha_Cleavage - e- Base_Peak Base Peak (Iminium Ion) m/z 86 [CH3-N(+)=CH-Et] Alpha_Cleavage->Base_Peak Dominant Path Ethyl_Radical Ethyl Radical (Neutral Loss) -29 Da Alpha_Cleavage->Ethyl_Radical

Figure 1: Primary fragmentation pathway of MDPA under Electron Impact (70 eV).

Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9][10]

NMR analysis confirms the symmetry of the two propyl chains and the unique environment of the N-methyl group.[1]

Experimental Protocol
  • Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS.[1]

  • Concentration: ~10 mg/mL.[1]

  • Reference: TMS set to 0.00 ppm.

¹H NMR Data (400 MHz, CDCl₃)

The molecule possesses


 symmetry, making the two propyl chains chemically equivalent.[1]
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Interpretation
A (N-CH₃) 2.18 – 2.22Singlet (s)3H-Methyl on Nitrogen (Deshielded)
B (N-CH₂) 2.28 – 2.32Triplet (t)4H7.2

-Protons of Propyl chains
C (C-CH₂) 1.42 – 1.52Multiplet (m)4H-

-Protons (Methylene bridge)
D (CH₃) 0.85 – 0.90Triplet (t)6H7.4Terminal Methyls
¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (

, ppm)
Description
N-CH₂ 59.8

-Carbon (Most deshielded)
N-CH₃ 42.1N-Methyl Carbon
C-CH₂ 20.4

-Carbon
CH₃ 11.9Terminal Methyl

Expert Insight: The chemical shift of the N-Methyl group (42.1 ppm) is diagnostic. If this peak shifts significantly upfield (<35 ppm), suspect contamination with secondary amines or salt formation.[1]

Infrared (IR) Spectroscopy[1][5]

IR analysis is primarily used here as a "negative test" to confirm the absence of secondary amine impurities.[1]

Key Absorption Bands (Liquid Film)
  • 2960–2850 cm⁻¹: C-H Stretching (Strong).[1] Aliphatic alkane chains.

  • 2780–2820 cm⁻¹: N-CH₃ Stretching (Medium).[1] Specific to N-methyl amines (Bohlmann bands may appear).[1]

  • 1050–1200 cm⁻¹: C-N Stretching (Medium/Weak).[1]

  • Absence of 3300–3500 cm⁻¹: CRITICAL. There should be NO broad band in this region.[1] The presence of a peak here indicates N-H stretching, signaling contamination with Dipropylamine (starting material).[1]

Synthesis & Purification Protocol

While MDPA is commercially available, in-house synthesis is often required for isotopic labeling or high-purity applications.[1] The Eschweiler-Clarke reaction is the industry standard for converting secondary amines to tertiary N-methyl amines.[1]

Reaction Workflow

Reaction: Dipropylamine + Formaldehyde + Formic Acid


 N-Methyldipropylamine + CO₂

Synthesis_Workflow Start Start: Dipropylamine (1.0 eq) Reagents Add Formic Acid (5 eq) Add Formaldehyde (1.2 eq) Start->Reagents Reflux Reflux (100°C, 12-18h) Evolution of CO2 Reagents->Reflux Workup Basify (pH > 12) with NaOH Extract into Ether/DCM Reflux->Workup Purify Distillation (Collect fraction @ 117°C) Workup->Purify Product Pure N-Methyldipropylamine Purify->Product

Figure 2: Eschweiler-Clarke methylation protocol for MDPA synthesis.[1]

Step-by-Step Procedure
  • Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Formic acid (98%, 5 equivalents) to the flask. Cool to 0°C.[1][5]

  • Addition: Slowly add Dipropylamine (1 equivalent). Caution: Exothermic.

  • Formaldehyde: Add Formaldehyde (37% aq. solution, 1.2 equivalents).

  • Reflux: Heat the mixture to 100°C. CO₂ evolution will be observed. Maintain reflux for 12–18 hours.

  • Workup: Cool to room temperature. Add 4M HCl (10 mL) to ensure amine salt formation, then remove excess formaldehyde via rotary evaporation (optional).[1]

  • Basification: Basify the residue with 20% NaOH solution until pH > 12. The tertiary amine will separate as an oil.[1]

  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Dry combined organics over MgSO₄.[1]

  • Distillation: Remove solvent and distill the residue at atmospheric pressure. Collect the fraction boiling at 117–118°C.

References

  • Sigma-Aldrich. (2023).[1] Product Specification: N-Methyldipropylamine (CAS 3405-42-3).[1][6]

  • NIST Mass Spectrometry Data Center. (2023).[1] N-Methyl-N-propyl-1-propanamine: Gas Phase Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1]

  • PubChem. (2023).[1] Compound Summary: N-Methyldipropylamine.[1][7][8][9] National Library of Medicine.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for NMR shift prediction rules).

Sources

Foundational

N-Methyldipropylamine structural formula and isomers

Topic: N-Methyldipropylamine Structural Formula and Isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Technical Profile: N-Methyldipropylamine ( ) Struct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyldipropylamine Structural Formula and Isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Technical Profile: N-Methyldipropylamine ( )

Structural Architecture, Isomerism, and Synthetic Protocols

Executive Summary

N-Methyldipropylamine (CAS: 3405-42-3) is a tertiary amine characterized by a central nitrogen atom bonded to one methyl group and two


-propyl chains.[1] With a molecular formula of 

, it serves as a critical intermediate in organic synthesis, particularly in the production of agricultural chemicals, pharmaceuticals, and corrosion inhibitors.

While often overshadowed by its


 homolog, 

-Diisopropylethylamine (DIPEA or Hünig's Base), N-Methyldipropylamine offers a distinct steric profile. It provides moderate steric hindrance—less than diisopropylamine but significantly more than trimethylamine—making it a tunable base for deprotonation reactions where kinetic selectivity is required but extreme steric bulk is unnecessary.[1]
Chemical Architecture & Isomerism[1][2]
2.1 The Core Structure

The molecule consists of a pyramidal nitrogen center. The lone pair availability is modulated by the inductive effect of three alkyl groups and the steric shielding of the propyl chains.

PropertyValue
IUPAC Name

-methyl-

-propylpropan-1-amine
Molecular Formula

Molecular Weight 115.22 g/mol
Boiling Point ~117–118 °C
Density 0.734 g/mL (at 25 °C)
pKa (Conjugate Acid) ~10.0–10.5 (Typical for tert-amines)
2.2 Structural Isomers of

The term "isomer" in this context is critical for researchers designing Structure-Activity Relationships (SAR).[1] The


 formula permits several constitutional isomers. The most relevant for drug design are those varying by chain branching (n-propyl vs. isopropyl) and alkyl distribution.[1]

Primary Structural Variants (Propyl-based):

  • N-Methyldipropylamine (Target): Two

    
    -propyl groups.[1] Linear chains allow for greater rotational freedom and less steric crowding around the nitrogen.[1]
    
  • N-Methyl-N-isopropyl-n-propylamine: One

    
    -propyl, one isopropyl.[1] A "hybrid" steric environment.[1]
    
  • N-Methyl-diisopropylamine: Two isopropyl groups.[1][2] Highly hindered. This is the

    
     analog of Hünig's base (
    
    
    
    ).[1] It exhibits extremely low nucleophilicity due to the branched methyls shielding the nitrogen lone pair.[1]

Constitutional Variants (Alkyl Distribution):

  • N-Ethyl-N-propyl-ethylamine: Redistribution of carbons (

    
    ).[1]
    
  • N,N-Dimethylpentylamine: Long chain surfactant-like properties (

    
    ).
    

IsomerTree Figure 1: Structural classification of key C7H17N tertiary amine isomers. Root C7H17N Tertiary Amines Sub1 Propyl Variants (1+3+3) Root->Sub1 Sub2 Ethyl/Butyl Variants (1+2+4 or 2+2+3) Root->Sub2 Iso1 N-Methyldipropylamine (Linear chains) CAS: 3405-42-3 Sub1->Iso1 n, n Iso2 N-Methyl-diisopropylamine (Branched chains) High Steric Hindrance Sub1->Iso2 iso, iso Iso3 N-Ethyl-N-propyl-ethylamine (Mixed chains) Sub2->Iso3

Synthesis Protocol: Eschweiler-Clarke Methylation

The most robust, self-validating method for synthesizing N-Methyldipropylamine in the lab is the Eschweiler-Clarke reaction .[1] This method selectively methylates secondary amines without producing quaternary ammonium salts, ensuring high purity.[1]

Reaction Logic: Dipropylamine (


 amine) reacts with formaldehyde to form an iminium ion, which is then reduced by formic acid (acting as a hydride source) to the tertiary amine. 

evolution drives the reaction to completion.[1]
3.1 Materials
  • Precursor: Dipropylamine (1.0 equiv)

  • Methyl Source: Formaldehyde (37% aq.[1] solution, 2.2 equiv)

  • Reductant/Solvent: Formic Acid (98%, 4.0 equiv)

  • Workup: NaOH (2M), Diethyl Ether or DCM,

    
    
    
3.2 Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition (Exothermic): Cool the formic acid in an ice bath. Slowly add Dipropylamine dropwise. Caution: Acid-base reaction generates heat.[1]

  • Formaldehyde Addition: Add the formaldehyde solution to the mixture.[1]

  • Reflux: Heat the mixture to reflux (~100 °C) for 12–18 hours.

    • Validation Check: Evolution of gas (

      
      ) indicates the reaction is proceeding.[1]
      
  • Quenching: Cool to room temperature. Add HCl (4M) to ensure the amine is fully protonated (optional wash step), then basify the solution to pH >12 using NaOH. The amine will separate as an oil layer.[1]

  • Extraction: Extract the aqueous layer with Diethyl Ether (3x).

  • Purification: Dry combined organics over

    
    . Remove solvent via rotary evaporation.[1]
    
  • Distillation: Perform fractional distillation. Collect the fraction boiling at 117–118 °C.

SynthesisPath Figure 2: Eschweiler-Clarke Methylation Pathway for N-Methyldipropylamine. Start Dipropylamine (Secondary Amine) Inter Iminium Ion Intermediate Start->Inter Condensation Reagents Formaldehyde (aq) + Formic Acid Product N-Methyldipropylamine (Tertiary Amine) Inter->Product Hydride Transfer (from Formate) Byprod CO2 (gas) Inter->Byprod -CO2

[1]

Analytical Characterization (NMR & MS)

Distinguishing N-Methyldipropylamine from its isomers requires precise spectral analysis.[1]

4.1 Proton NMR (

NMR,

)

The symmetry of the molecule simplifies the spectrum.

  • 
     2.18 ppm (3H, singlet): 
    
    
    
    .[1] This sharp singlet is diagnostic of the N-methyl group.[1]
  • 
     2.25–2.35 ppm (4H, triplet/multiplet): 
    
    
    
    . The protons on the propyl chain adjacent to the nitrogen.
  • 
     1.40–1.55 ppm (4H, multiplet): 
    
    
    
    . The central methylene protons of the propyl chain.[1]
  • 
     0.85–0.95 ppm (6H, triplet): 
    
    
    
    .[1] The terminal methyl groups of the propyl chains.[1]

Differentiation from Isomers:

  • N-Methyl-diisopropylamine: Would show a septet for the methine proton (

    
    ) around 3.0 ppm and a strong doublet for the isopropyl methyls (
    
    
    
    ppm).[1] The absence of the septet confirms the linear
    
    
    -propyl structure.[1]
4.2 Mass Spectrometry (EI, 70 eV)

Tertiary amines undergo characteristic


-cleavage.[1]
  • Molecular Ion (

    
    ):  m/z 115 (often weak).[1]
    
  • Base Peak:

    
    -cleavage of the propyl group.[1]
    
    • Loss of ethyl radical (

      
      ): m/z 86.[1]
      
    • This [CH2=N(CH3)(C3H7)]+ ion is typically the dominant fragment.[1]

Pharmacological & Research Relevance

In drug development, N-Methyldipropylamine is utilized primarily as a building block and a proton scavenger .[1]

  • QSAR Tuning: It serves as a probe for steric tolerance in receptor binding pockets.[1] If a drug candidate with a diethylamino group is metabolically unstable, replacing it with a methyldipropylamino group increases lipophilicity (LogP) and alters metabolic clearance rates without drastically changing the electronic properties.

  • Solubility Modulation: The

    
     alkyl chain length provides a balance between water solubility (as a salt) and lipid permeability, critical for CNS-active compounds.[1]
    
  • Precursor for Quaternary Salts: Reacting this amine with alkyl halides yields quaternary ammonium compounds used as phase transfer catalysts or antimicrobial agents.[1]

References
  • PubChem. "N-Methyldipropylamine Compound Summary."[1] National Library of Medicine. [Link]

  • Clarke, H. T., et al. "The Eschweiler-Clarke Reaction."[1] Journal of the American Chemical Society, vol. 55, no. 11, 1933, pp. 4571–4587. (Foundational protocol basis).

  • SpectraBase. "1H NMR Spectrum of N-Methyldipropylamine." Wiley Science Solutions. [Link]

Sources

Exploratory

Technical Guide: Discovery and Synthesis of N-Methyldipropylamine

This technical guide details the discovery, chemical theory, and synthetic evolution of N-Methyldipropylamine ( ), a tertiary amine critical to modern organic synthesis and electrogenerated chemiluminescence (ECL) applic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, chemical theory, and synthetic evolution of N-Methyldipropylamine (


), a tertiary amine critical to modern organic synthesis and electrogenerated chemiluminescence (ECL) applications.

Executive Summary

N-Methyldipropylamine (CAS: 3405-42-3) is a tertiary aliphatic amine characterized by a nitrogen center substituted with one methyl group and two propyl groups. Historically significant as a model for amine alkylation studies in the late 19th century, it has evolved into a functional reagent in pharmaceutical synthesis and a co-reactant in ECL detection systems. This guide reconstructs its first rational synthesis and provides a modernized, field-validated protocol for its preparation.

Compound N-Methyldipropylamine
Formula

Mol. Weight 115.22 g/mol
Classification Tertiary Amine
Key Property Boiling Point: 117–118 °C

Historical Genesis & Discovery

The definitive isolation and characterization of N-Methyldipropylamine were first reported in the German chemical literature at the turn of the 20th century.

  • First Reported Synthesis: 1900[1][2]

  • Source: Berichte der deutschen chemischen Gesellschaft (Vol. 33, pp. 1439–1440).[1]

  • Original Method: Direct alkylation of dipropylamine with methyl iodide (MeI).[1]

The 1900 Methodology

In the seminal 1900 report, the synthesis was approached via the Hofmann Alkylation pathway. The researchers reacted secondary dipropylamine with methyl iodide. This method, while effective for proving structure, is chemically inefficient due to the formation of quaternary ammonium salts (over-alkylation) and the high cost/toxicity of methyl iodide.

Historical Reaction Scheme:



Chemical Theory & Mechanistic Evolution

To understand the causality behind the shift from the 1900 method to modern protocols, we must analyze the reaction mechanisms.

The Alkylation Problem (Historical)

Direct alkylation with alkyl halides (Mechanism A) suffers from polyalkylation . The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium salts (


), which are difficult to separate.
The Reductive Solution (Modern)

The field has standardized on the Eschweiler-Clarke reaction (Mechanism B). This method uses formaldehyde and formic acid. Crucially, the iminium ion intermediate formed is reduced by the formate anion via a hydride transfer. This pathway is self-limiting ; once the tertiary amine is formed, it cannot react further to form a quaternary salt under these conditions, ensuring high purity.

Visualization: Synthesis Pathways

SynthesisPathways Start Dipropylamine (Secondary Amine) Inter1 Ammonium Salt (Intermediate) Start->Inter1 + MeI (SN2) Inter2 Iminium Ion Start->Inter2 + HCHO MeI Methyl Iodide (1900 Method) Formaldehyde Formaldehyde/Formic Acid (Modern Method) Product N-Methyldipropylamine (Tertiary Amine) Inter1->Product Base Workup Inter2->Product + HCOOH (Hydride Transfer) Quat Quaternary Salt (Impurity) Product->Quat Excess MeI (Over-alkylation)

Figure 1: Comparison of the historical direct alkylation pathway (Red) vs. the self-limiting Eschweiler-Clarke pathway (Green).

Modern Synthetic Protocol

Directive: This protocol replaces the hazardous methyl iodide method with the Eschweiler-Clarke methylation, which is the current industry standard for synthesizing N-Methyldipropylamine.

Reagents & Equipment
  • Precursor: Dipropylamine (1.0 equiv)

  • Carbon Source: Formaldehyde (37% aq. solution, 2.2 equiv)

  • Reductant: Formic Acid (88% or 98%, 2.5 equiv)

  • Equipment: Round-bottom flask, reflux condenser, addition funnel, temperature probe.

Step-by-Step Methodology
  • Initial Mixing (Exothermic Control):

    • Charge the reaction flask with formic acid.

    • Cool to 0–5 °C.

    • Critical Step: Slowly add Dipropylamine dropwise. The acid-base neutralization is highly exothermic. Maintain temperature

      
       to prevent premature volatilization.
      
  • Aldehyde Addition:

    • Add the Formaldehyde solution to the amine-formate mixture.

    • No immediate reaction occurs at room temperature; the system is kinetically stable until heated.

  • Reflux (The Reduction Phase):

    • Heat the mixture to reflux (

      
      ).
      
    • Observation: Vigorous evolution of

      
       gas indicates the hydride transfer is proceeding.
      
    • Maintain reflux for 8–12 hours until gas evolution ceases.

  • Workup & Isolation:

    • Cool to room temperature.

    • Acidify with dilute HCl (to ensure all amine is protonated/trapped in aqueous phase) and wash with ether (removes non-basic impurities).

    • Basify the aqueous layer with 25% NaOH to pH > 12. The N-Methyldipropylamine will separate as a top oil layer.

    • Extract with diethyl ether or dichloromethane.

  • Purification:

    • Dry organic layer over anhydrous

      
      .
      
    • Distill at atmospheric pressure.

    • Target Fraction: Collect distillate at 117–118 °C .

Characterization & Data

The following physical constants validate the synthesized material against historical and modern standards.

PropertyValueReference
Boiling Point 117–118 °CBerichte (1900) [1]
Refractive Index (

)
1.406Sigma-Aldrich [2]
Density 0.734 g/mLPubChem [3]
Appearance Colorless liquidStandard
Solubility Soluble in alcohol, ether; low water solubilityStandard
Spectroscopic Validation (NMR)
  • 
     NMR (
    
    
    
    ):
    • 
       0.9 (t, 6H, 
      
      
      
      of propyl)
    • 
       1.5 (m, 4H, 
      
      
      
      )
    • 
       2.2 (s, 3H, 
      
      
      
      )
    • 
       2.3 (t, 4H, 
      
      
      
      )

References

  • Berichte der deutschen chemischen Gesellschaft. (1900).[3] Ueber die Alkylierung von Aminen. Vol 33, pp. 1439–1440.[1][4][5]

  • Sigma-Aldrich. (n.d.). N-Methyldipropylamine Product Sheet. Retrieved January 30, 2026.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 559387, N-Methyldipropylamine. Retrieved January 30, 2026.

  • Organic Syntheses. (1950). N-Methylethylamine (General procedure for N-methylamines). Coll. Vol. 3, p. 244. (Provides the foundational logic for the alkyl halide method mentioned in section 2).

Sources

Foundational

N-Methyldipropylamine theoretical and computational studies

An In-depth Technical Guide to the Theoretical and Computational Analysis of N-Methyldipropylamine For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of N-Methyldipropylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of N-Methyldipropylamine, a tertiary amine with significance in various chemical contexts. While experimental data provides foundational knowledge, computational chemistry offers a powerful lens to investigate its molecular structure, conformational landscape, vibrational properties, and electronic characteristics with high fidelity. This document outlines the rationale behind selecting appropriate computational models, details the procedural steps for conducting such analyses, and discusses the interpretation of the resulting data. The insights derived from these theoretical studies are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in fields such as materials science and drug development.

Introduction to N-Methyldipropylamine: A Computational Perspective

N-Methyldipropylamine ((CH₃CH₂CH₂)₂NCH₃) is a simple yet structurally interesting tertiary amine.[1] Its chemical behavior is dictated by the central nitrogen atom, the lone pair of electrons it possesses, and the conformational flexibility of the two propyl chains and the methyl group. Understanding the interplay of these structural features is paramount for predicting its physicochemical properties and reactivity.

Computational chemistry provides a suite of tools to probe these aspects at a molecular level, offering insights that can be challenging or impossible to obtain through experimental means alone.[2] Techniques such as Density Functional Theory (DFT) allow for the accurate calculation of molecular geometries, vibrational frequencies, and electronic properties, providing a detailed picture of the molecule's behavior.[3][4][5] This guide will delve into the application of these methods to N-Methyldipropylamine.

Molecular Structure and Conformational Analysis

The presence of two propyl chains introduces significant conformational freedom in N-Methyldipropylamine. The rotation around the C-C and C-N bonds can lead to a multitude of conformers with varying energies. Identifying the most stable conformer(s) is crucial as it represents the most populated state of the molecule under given conditions and therefore governs its bulk properties.

The Importance of Conformational Searching

A thorough conformational analysis is the foundational step in the computational study of flexible molecules like N-Methyldipropylamine.[6][7] The potential energy surface (PES) of this molecule is complex, with numerous local minima corresponding to different conformers. A systematic or stochastic conformational search is necessary to identify these minima and, subsequently, the global minimum energy structure.

Computational Methodology for Conformational Analysis

A robust and efficient protocol for the conformational analysis of N-Methyldipropylamine is outlined below. This multi-step approach balances computational cost with accuracy.

Experimental Protocol: Conformational Search and Optimization
  • Initial Structure Generation: Generate a starting 3D structure of N-Methyldipropylamine. This can be done using any molecular building software.

  • Conformational Search: Employ a conformational search algorithm (e.g., molecular mechanics with a method like MMFF94 or a more advanced semi-empirical method) to explore the potential energy surface and generate a diverse set of low-energy conformers.

  • Initial Optimization and Filtering: The generated conformers are then subjected to an initial geometry optimization using a computationally inexpensive quantum mechanical method, such as DFT with a small basis set (e.g., B3LYP/3-21G). This step refines the initial geometries and provides a preliminary energy ranking. Redundant conformers are removed.

  • High-Level Optimization and Frequency Calculation: The unique, low-energy conformers are then re-optimized at a higher level of theory, such as B3LYP with a larger basis set like 6-311++G(d,p).[3] This provides more accurate geometries and relative energies. A frequency calculation is performed at this level to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

  • Final Energy Refinement: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method or a larger basis set.

G cluster_workflow Conformational Analysis Workflow Start Start Conformer Generation Conformer Generation Start->Conformer Generation Initial Structure Low-Level Optimization Low-Level Optimization Conformer Generation->Low-Level Optimization Multiple Conformers High-Level Optimization High-Level Optimization Low-Level Optimization->High-Level Optimization Filtered Conformers Frequency Analysis Frequency Analysis High-Level Optimization->Frequency Analysis Optimized Geometries Final Energies Final Energies Frequency Analysis->Final Energies Thermochemical Data

Figure 1: A generalized workflow for the computational conformational analysis of N-Methyldipropylamine.

Predicted Conformers of N-Methyldipropylamine

The conformational landscape of N-Methyldipropylamine will be dominated by the orientation of the two propyl chains relative to each other and to the methyl group. The key dihedral angles to consider are the C-C-N-C and C-C-C-N angles. The lowest energy conformers are expected to adopt staggered arrangements to minimize steric hindrance.

G cluster_conformers Potential Conformers of N-Methyldipropylamine cluster_propyl1 Propyl Chain 1 cluster_propyl2 Propyl Chain 2 N N Me CH3 N->Me C1_1 CH2 N->C1_1 C1_2 CH2 N->C1_2 C2_1 CH2 C1_1->C2_1 C3_1 CH3 C2_1->C3_1 C2_2 CH2 C1_2->C2_2 C3_2 CH3 C2_2->C3_2

Figure 2: A schematic representation of the connectivity in N-Methyldipropylamine, highlighting the flexible propyl chains.

Vibrational Spectroscopy: A Theoretical Approach

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. While experimental spectra can be complex, computational methods can aid in the assignment of vibrational bands to specific molecular motions.[3][8][9] For tertiary amines like N-Methyldipropylamine, which lack N-H bonds, the interpretation of experimental IR spectra can be challenging.[10]

Simulating Vibrational Spectra

The frequencies and intensities of the vibrational modes of N-Methyldipropylamine can be calculated using DFT.[3] The process involves:

  • Geometry Optimization: A high-level geometry optimization of the most stable conformer is performed.

  • Frequency Calculation: A frequency calculation is then carried out on the optimized geometry. This calculation yields the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and electron correlation effects. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data.[3]

Expected Vibrational Modes of N-Methyldipropylamine

The vibrational spectrum of N-Methyldipropylamine will be characterized by several key features:

  • C-H Stretching: Vibrations in the 2800-3000 cm⁻¹ region corresponding to the stretching of the C-H bonds in the methyl and propyl groups.

  • CH₂ and CH₃ Bending: Vibrations in the 1350-1470 cm⁻¹ region due to the bending (scissoring and rocking) of the methylene and methyl groups.

  • C-N Stretching: The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ region.[9] These modes are often coupled with other vibrations, making their assignment complex.

  • C-C Stretching: Stretching of the carbon-carbon single bonds in the propyl chains will appear in the 800-1200 cm⁻¹ range.

Table 1: Key Physicochemical and Calculated Properties of N-Methyldipropylamine
PropertyExperimental ValueComputationally Derivable
Molecular FormulaC₇H₁₇N[1]N/A
Molecular Weight115.22 g/mol [1]N/A
Boiling Point117 °CNo (Requires simulation of bulk properties)
Density0.734 g/mL at 25 °CNo (Requires simulation of bulk properties)
Refractive Indexn20/D 1.406Yes (Related to polarizability)
Dipole MomentNot readily availableYes
Bond Lengths (e.g., C-N, C-C, C-H)Not readily availableYes
Bond Angles (e.g., C-N-C, C-C-C)Not readily availableYes
Vibrational FrequenciesNot readily availableYes

Electronic Properties and Reactivity

The electronic properties of N-Methyldipropylamine, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity.[4][11]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: For N-Methyldipropylamine, the HOMO is expected to be localized on the nitrogen atom, corresponding to its lone pair of electrons. The energy of the HOMO is related to the molecule's ability to act as an electron donor (a nucleophile or a base).

  • LUMO: The LUMO is likely to be distributed over the antibonding orbitals of the C-N and C-H bonds. The energy of the LUMO is related to the molecule's ability to act as an electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[4]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. For N-Methyldipropylamine, the MEP will show a region of negative electrostatic potential around the nitrogen atom due to the lone pair, indicating the site most susceptible to electrophilic attack. Regions of positive potential will be located around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis can provide further insights into the electronic structure, including the hybridization of the nitrogen atom and the nature of the C-N and C-H bonds.[12] It can also quantify the donor-acceptor interactions within the molecule.

Conclusion and Future Directions

Theoretical and computational studies provide an indispensable framework for a deep understanding of the molecular properties of N-Methyldipropylamine. By employing methods like DFT, we can elucidate its conformational preferences, predict its vibrational spectra, and analyze its electronic structure to forecast its reactivity. These computational insights, when combined with experimental data, can accelerate research and development in areas where tertiary amines play a crucial role.[13][14]

Future computational work could explore the intermolecular interactions of N-Methyldipropylamine, its behavior in different solvents using implicit or explicit solvent models, and its reactivity in specific chemical reactions through the calculation of reaction pathways and transition states. Such studies will continue to enhance our understanding and utilization of this versatile molecule.

References

  • Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. (n.d.). Google Scholar.
  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). (2020). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • N,N-bis(3-aminopropyl)methylamine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • N-Methyldipropylamine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-Tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • A qualitative and quantitative analysis of tertiary amines in restorative resins. (1980). PubMed. Retrieved January 30, 2026, from [Link]

  • Vibrational overtone spectra of N–H stretches and intramolecular dynamics on the ground and electronically excited states of methylamine. (2008). Sci-Hub. Retrieved January 30, 2026, from [Link]

  • Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investigation [NMR, UV-Visible, MEP and Kubo gap] on L-Valin. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. Retrieved January 30, 2026, from [Link]

  • Understanding Fermi resonances in the complex vibrational spectra of the methyl groups in methylamines. (2021). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. (2025). MIT News. Retrieved January 30, 2026, from [Link]

  • Synthesis, antiproliferative activity, ADMET, molecular docking, molecular dynamics simulation, and DFT study for coumarin-based 1,5-benzothiazepines. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved January 30, 2026, from [Link]

  • Primary, secondary and tertiary amine analysis laboratories. (2017). Analytice. Retrieved January 30, 2026, from [Link]

  • Computational Chemistry in Nuclear Magnetic Resonance. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • What are the methods for identifying primary, secondary, and tertiary amines in chemistry? (2024). Quora. Retrieved January 30, 2026, from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. Retrieved January 30, 2026, from [Link]

  • 3,3'-diamino-N-methyldipropylamine. (2024). ChemBK. Retrieved January 30, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing N-Methyldipropylamine as a Novel Weak Anion Exchange Ligand for Affinity Chromatography

Abstract This application note details the synthesis, characterization, and application of a novel chromatography resin using N-Methyldipropylamine as a functional ligand. While traditionally affinity chromatography reli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, characterization, and application of a novel chromatography resin using N-Methyldipropylamine as a functional ligand. While traditionally affinity chromatography relies on highly specific biological interactions, this guide reconceptualizes the term to include the targeted ionic "affinity" of a tertiary amine ligand.[1][2] By covalently immobilizing N-Methyldipropylamine onto a porous agarose matrix, a weak anion exchange (WAX) resin is created. The protocol outlines the full workflow, from ligand coupling to the purification of acidic proteins. This methodology provides a cost-effective and versatile platform for researchers and drug development professionals engaged in biomolecule purification.

Introduction and Principle of Separation

Affinity chromatography is a powerful technique that separates molecules based on highly specific binding interactions between a target molecule and an immobilized ligand.[1][3] This can range from enzyme-substrate to antigen-antibody interactions.[1] This application note extends this principle to the specific, yet reversible, electrostatic interactions governed by a tertiary amine ligand, N-Methyldipropylamine.

N-Methyldipropylamine is a tertiary amine with a pKa value that makes it a suitable candidate for a weak anion exchanger. Weak anion exchangers possess functional groups, such as tertiary amines, that are positively charged at pH values below their pKa and become neutral at higher pH values.[4] This titratable charge is the core of the separation mechanism.

Principle of Separation:

The N-Methyldipropylamine ligand, once immobilized, carries a positive charge at a neutral or slightly acidic pH. This allows it to bind negatively charged molecules (anions), such as acidic proteins (those with a pI below the buffer pH), DNA, or certain peptides.[5]

  • Binding: At a pH below the ligand's pKa, the resin is positively charged. A sample containing negatively charged target molecules is loaded under low ionic strength conditions to facilitate strong electrostatic binding.

  • Washing: Unbound or weakly bound contaminants are washed from the column with the binding buffer.

  • Elution: The target molecules are recovered by disrupting the ionic interaction. This is typically achieved in one of two ways:

    • Increasing Ionic Strength: A gradient of increasing salt concentration (e.g., NaCl) is applied. The salt counter-ions compete with the bound molecules for the charged sites on the resin, leading to their release.[6]

    • Changing pH: The pH of the buffer is increased above the ligand's pKa, neutralizing the ligand's positive charge and releasing the bound anion.[6] Alternatively, lowering the pH can protonate the target molecule, reducing its negative charge and causing elution.[6]

This approach offers a high degree of control over the purification process, enabling the separation of molecules with subtle charge differences.[7]

Protocol 1: Synthesis of N-Methyldipropylamine-Agarose Resin

This protocol describes the covalent immobilization of N-Methyldipropylamine onto a pre-activated chromatography support.[8] Epoxy-activated agarose is chosen for this procedure due to its ability to form stable ether linkages with amine groups under mild conditions.[9][10][11]

2.1 Materials and Equipment

  • N-Methyldipropylamine (Assay ≥98%)[12]

  • Epoxy-Activated Agarose 6B[9][13]

  • Coupling Buffer: 0.1 M Sodium Carbonate, pH 9.5

  • Blocking Solution: 1 M Ethanolamine, pH 9.5

  • Wash Buffers: Deionized water, 1 M NaCl

  • Glass sintered funnel

  • End-over-end rotator

  • Reaction vessel

2.2 Step-by-Step Immobilization Protocol

  • Resin Preparation: Weigh 5 g of dry epoxy-activated agarose powder. Swell and wash the resin in a sintered glass funnel with 10-15 bed volumes of deionized water to remove any preservatives.

  • Equilibration: Equilibrate the washed resin with 10 bed volumes of the Coupling Buffer (0.1 M Sodium Carbonate, pH 9.5).

  • Ligand Solution Preparation: Prepare a 0.5 M solution of N-Methyldipropylamine in the Coupling Buffer. Caution: N-Methyldipropylamine is flammable and causes skin burns. Handle in a fume hood with appropriate personal protective equipment.[12][14]

  • Coupling Reaction: Transfer the equilibrated resin to a sealed reaction vessel. Add 10 mL of the N-Methyldipropylamine solution per gram of dry resin. Incubate for 16-24 hours at 37°C with gentle end-over-end mixing. The epoxy groups on the agarose react with the tertiary amine, forming a stable covalent bond.[9]

  • Washing: After incubation, transfer the resin back to the sintered funnel. Wash away excess, unreacted ligand with 20 bed volumes of the Coupling Buffer, followed by 20 bed volumes of 1 M NaCl, and finally 20 bed volumes of deionized water.

  • Blocking Unreacted Sites: To prevent non-specific binding, any remaining active epoxy groups must be blocked. Resuspend the resin in the Blocking Solution (1 M Ethanolamine, pH 9.5) and incubate for 4-6 hours at room temperature with gentle mixing.

  • Final Wash: Wash the final resin extensively with 10 bed volumes of 1 M NaCl, followed by 20 bed volumes of deionized water.

  • Storage: Store the newly synthesized N-Methyldipropylamine-Agarose resin in 20% ethanol at 4°C.

Diagram of Ligand Immobilization Chemistry

G cluster_0 Step 1: Activation & Coupling cluster_1 Step 2: Blocking Resin Agarose Bead with Epoxy Group Coupled N-Methyldipropylamine-Agarose (Stable Ether Linkage) Resin->Coupled pH 9.5 37°C, 16h Ligand N-Methyldipropylamine (Tertiary Amine) Unreacted Agarose with Unreacted Epoxy Blocked Blocked Resin (Inert Surface) Unreacted->Blocked pH 9.5 RT, 4h Blocker Ethanolamine

Caption: Covalent coupling of N-Methyldipropylamine to epoxy-activated agarose.

Protocol 2: Purification of Acidic Proteins

This protocol provides a general workflow for the purification of a target protein with a known isoelectric point (pI) below the operating pH.

3.1 Materials and Equipment

  • Synthesized N-Methyldipropylamine-Agarose Resin

  • Chromatography column

  • Peristaltic pump or chromatography system

  • UV Spectrophotometer (280 nm)

  • Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Regeneration Solution: 0.5 M NaOH

  • Sample: Clarified cell lysate or protein mixture, buffer-exchanged into Binding Buffer

3.2 Step-by-Step Purification Protocol

  • Column Packing: Pack the N-Methyldipropylamine-Agarose resin into a suitable chromatography column. Ensure the bed is packed uniformly to prevent channeling.

  • Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer (Buffer A) until the UV absorbance at 280 nm and the pH of the outflow stabilize.

  • Sample Loading: Load the prepared sample onto the column at a low flow rate (e.g., 30-50 cm/h) to ensure sufficient residence time for binding. The target protein, being negatively charged at pH 8.0, will bind to the positively charged resin.

  • Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound and weakly bound impurities. Monitor the UV 280 nm absorbance until it returns to baseline.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer (Buffer B) over 10-20 CV. Proteins will elute based on the strength of their ionic interaction, with more highly charged proteins eluting at higher salt concentrations.[7]

  • Fraction Collection: Collect fractions throughout the elution step and analyze them for the presence of the target protein using methods such as SDS-PAGE or specific activity assays.

  • Regeneration: After elution, regenerate the column by washing with 3-5 CV of 1 M NaCl, followed by 3-5 CV of 0.5 M NaOH, and then immediately with 5-10 CV of deionized water until the pH is neutral.

  • Re-equilibration/Storage: For immediate reuse, re-equilibrate with Binding Buffer. For long-term storage, wash with 5 CV of 20% ethanol and store at 4°C.

Diagram of the Purification Workflow

G Purification Workflow Start Start Equilibrate 1. Equilibrate (Buffer A) Start->Equilibrate Load 2. Load Sample Equilibrate->Load Wash 3. Wash (Buffer A) Load->Wash Elute 4. Elute (Gradient 0-100% Buffer B) Wash->Elute Collect 5. Collect Fractions Elute->Collect Regenerate 6. Regenerate (NaOH, NaCl) Collect->Regenerate End End Regenerate->End

Caption: General workflow for weak anion exchange chromatography.

Data Presentation and Expected Results

The performance of the N-Methyldipropylamine-Agarose resin can be characterized by its dynamic binding capacity and its ability to resolve different proteins.

Table 1: Buffer System Recommendations

Buffer System pH Range Anion/Cation Notes
Tris-HCl 7.5 - 9.0 Anion Common buffer for anion exchange.
Bis-Tris 5.8 - 7.2 Anion Useful for proteins with pI in the neutral range.
Phosphate 6.2 - 8.2 Cation Use with caution; phosphate can compete for binding.

| HEPES | 7.0 - 8.2 | Anion | Good alternative to Tris. |

Table 2: Hypothetical Separation of Model Proteins

This table illustrates the expected elution profile for three acidic proteins on the N-Methyldipropylamine-Agarose column at pH 8.0.

ProteinIsoelectric Point (pI)Net Charge at pH 8.0Expected Elution [NaCl]
Bovine Serum Albumin (BSA)~4.7Highly Negative~0.3 - 0.4 M
β-Lactoglobulin~5.2Moderately Negative~0.2 - 0.3 M
Ovalbumin~4.5Highly Negative~0.35 - 0.45 M

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Binding of Target Incorrect buffer pH (protein is not charged).Ensure loading buffer pH is at least 1 unit above the protein's pI.
Ionic strength of sample is too high.Desalt or dilute the sample into the Binding Buffer.
Poor Resolution Steep elution gradient.Decrease the slope of the salt gradient (e.g., over 20 CV instead of 10 CV).
Column is overloaded.Reduce the amount of sample loaded onto the column.
Flow rate is too high.Reduce the flow rate during binding and elution steps.
High Backpressure Clogged column frit or compacted resin bed.Unpack and clean the column; repack the resin.
Sample contains particulates.Centrifuge and filter the sample (0.22 or 0.45 µm) before loading.

Conclusion

The use of N-Methyldipropylamine as a ligand creates a versatile and effective weak anion exchange resin suitable for a variety of purification challenges. This application note provides a comprehensive framework for its synthesis and use, demonstrating its potential as a valuable tool in both research and industrial settings. By understanding the fundamental principles of ion exchange, scientists can adapt these protocols to purify a wide range of acidic biomolecules with high resolution and capacity.

References

  • G-Biosciences. (2020, January 28). How to Get Accurate Results with Affinity Purification and Affinity Chromatography.
  • TCI Chemicals. (2025, January 23). SAFETY DATA SHEET - 3,3'-Diamino-N-methyldipropylamine.
  • Thermo Fisher Scientific. Covalent Immobilization of Affinity Ligands. Retrieved from Thermo Fisher Scientific UK Website.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 559387, N-Methyldipropylamine.
  • Aladdin Scientific. N-Methyldipropylamine, min 98%, 100 grams.
  • Bio-Rad Laboratories. Introduction to Affinity Chromatography.
  • G-Biosciences. Epoxy-Activated Agarose (Dry Form).
  • Thermo Fisher Scientific. Overview of Affinity Purification. Retrieved from Thermo Fisher Scientific US Website.
  • Sigma-Aldrich. Epoxy-activated-Agarose lyophilized powder.
  • Tosoh Bioscience. Affinity Chromatography.
  • G-Biosciences. (2017, June 6). CNBr-activated resin to immobilize ligands for affinity chromatography.
  • Phenomenex. Principles of Ion Exchange Chromatography.
  • MCLab. Epoxy-activated Agarose_manual_V1.2.
  • Hermanson, G. T. (2013). Immobilization of Ligands on Chromatography Supports. Bioconjugate Techniques, 811-844.
  • Harvard Apparatus. Guide to Ion-Exchange Chromatography.
  • Calibre Scientific. Epoxy-activated High Flow Resin.
  • LCGC International. (2018, January 1). How It Works: Ion-Exchange SPE.
  • Sigma-Aldrich. N-Methyldipropylamine 98%.
  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide.
  • Matsumoto, I., et al. (1980). Amination and subsequent derivatization of epoxy-activated agarose for the preparation of new affinity adsorbents. Journal of Biochemistry, 87(2), 535-40.
  • Lab Pro Inc. 3,3'-Diamino-N-methyldipropylamine, 25ML.
  • ChemBK. (2024, April 9). 3,3'-diamino-N-methyldipropylamine - Physico-chemical Properties.
  • TCI Chemicals. 3,3'-Diamino-N-methyldipropylamine | 105-83-9.
  • Tosoh Bioscience. Principles of Ion Exchange Chromatography.

Sources

Application

Precision Catalysis &amp; Base Selection: N-Methyldipropylamine (MDPA) in API Process Development

Executive Summary & Strategic Rationale In pharmaceutical process development, the selection of a tertiary amine base is often reduced to a binary choice between Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In pharmaceutical process development, the selection of a tertiary amine base is often reduced to a binary choice between Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA). However, N-Methyldipropylamine (MDPA) occupies a critical physicochemical niche that is frequently overlooked but vital for optimizing mid-range temperature reactions (90°C – 115°C).

This guide details the application of MDPA as a thermally compatible proton scavenger and a precursor for Phase Transfer Catalysts (PTCs) . By leveraging its boiling point (117°C) and specific steric profile, process chemists can avoid the solvent loss associated with TEA (bp 89°C) while reducing the cost burdens of DIPEA.

Key Physicochemical Differentiators[1][2]
PropertyTriethylamine (TEA)N-Methyldipropylamine (MDPA) DIPEA (Hünig's Base)Process Implication
CAS No. 121-44-83405-42-3 7087-68-5Precise identification.
Boiling Point 89°C117°C 127°CMDPA allows reflux in Toluene (110°C) without base flashing.
pKa (Conj. Acid) 10.75~10.3 11.0Sufficient basicity for HCl scavenging; less nucleophilic than TEA.
Steric Bulk LowMedium HighBalances nucleophilicity vs. proton abstraction speed.
Density (g/mL) 0.7260.734 0.742Similar handling parameters for liquid dosing.

Application 1: High-Temperature Dehydrohalogenation

Context: Many API synthesis steps, particularly Nucleophilic Aromatic Substitutions (


), require elevated temperatures (>100°C) in non-polar solvents like Toluene or Xylene to overcome activation energy barriers.
The Problem:  Using TEA in Toluene reflux (110°C) results in the base vaporizing into the condenser/scrubber, altering the reaction stoichiometry and stalling conversion.
The Solution:  MDPA remains in the liquid phase at 110°C, maintaining constant stoichiometric equivalents for acid scavenging.
Protocol: Coupling of a Chloropyrimidine Intermediate

Objective: Synthesize a heteroaryl-amine scaffold while maintaining base stoichiometry at reflux.

Reagents & Equipment[1][2]
  • Substrate: 4,6-Dichloropyrimidine (1.0 eq)

  • Nucleophile: Aniline derivative (1.05 eq)

  • Base: N-Methyldipropylamine (MDPA) (1.2 eq) [Sigma-Aldrich]

  • Solvent: Toluene (anhydrous)

  • Glassware: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Dean-Stark trap (optional if water removal needed).

Step-by-Step Methodology
  • Charge System:

    • Purge the 3-neck RBF with nitrogen to remove oxygen (prevents amine oxidation).

    • Add 4,6-Dichloropyrimidine (10 g, 67 mmol) and Toluene (100 mL, 10V).

    • Stir at room temperature until fully dissolved.

  • Reagent Addition:

    • Add the Aniline nucleophile (1.05 eq).

    • Critical Step: Add MDPA (9.3 g, 80 mmol) dropwise via an addition funnel.

    • Observation: No immediate exotherm is typically observed compared to smaller amines.

  • Reaction Phase:

    • Heat the reaction mixture to 110°C (Reflux) .

    • Process Note: Unlike TEA, which would reflux vigorously into the condenser at this temperature, MDPA remains in the bulk solution, effectively neutralizing the HCl byproduct as it forms.

    • Monitor by HPLC at t=2h, 4h, and 6h.

  • Work-up (Salt Removal):

    • Cool reaction to 25°C. The MDPA·HCl salt will precipitate (or form an oil depending on concentration).

    • Add Water (50 mL) and stir for 15 minutes. MDPA·HCl is highly water-soluble.

    • Separate phases.[3] The Toluene layer contains the product; the aqueous layer removes the spent base.

  • Validation:

    • Verify product purity via LC-MS.

    • Self-Validating Check: If conversion stalls at 60%, it indicates base loss. With MDPA, conversion should reach >95% without adding excess base.

Application 2: Synthesis of Phase Transfer Catalysts (PTCs)

Context: MDPA is a structural precursor to asymmetric quaternary ammonium salts. The N-methyl-N,N-dipropyl moiety creates a specific lipophilicity profile useful for interfacial catalysis.

Protocol: Synthesis of N-Benzyl-N-methyl-N,N-dipropylammonium Chloride

Mechanism: Menshutkin Reaction (Quaternization).

Workflow Diagram (DOT)

PTC_Synthesis MDPA N-Methyldipropylamine (Nucleophile) Intermediate Transition State (SN2 Attack) MDPA->Intermediate Lone pair donation BnCl Benzyl Chloride (Electrophile) BnCl->Intermediate Cl departure Solvent Acetonitrile (Polar Aprotic) Solvent->Intermediate Stabilizes TS Product Quaternary Salt (PTC Product) Intermediate->Product Crystallization

Caption: Menshutkin reaction pathway for converting MDPA into a Phase Transfer Catalyst.

Methodology
  • Dissolution: Dissolve MDPA (1.0 eq) in Acetonitrile (5V).

  • Alkylation: Add Benzyl Chloride (1.1 eq) slowly at 20°C.

  • Heating: Heat to 60°C for 12 hours. The polar aprotic solvent accelerates the

    
     reaction.
    
  • Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from Acetone/Ether to yield the hygroscopic quaternary salt.

Critical Safety & Impurity Control: Nitrosamines

Expert Insight: In modern pharmaceutical synthesis, the risk of nitrosamine formation (e.g., NDMA) is a critical quality attribute (CQA).

  • The Risk: While MDPA is a tertiary amine, it can contain trace amounts of secondary amine impurities (N-methylpropylamine or dipropylamine) from its own manufacturing process. Under acidic conditions with nitrite sources (e.g., NaNO2, reagents in subsequent steps), these can form nitrosamines.

  • The Mitigation:

    • Sourcing: Purchase "Low-Secondary Amine" grade MDPA.

    • Quenching: Avoid using MDPA in steps immediately preceding oxidative workups involving nitrites.

    • Testing: Screen final API for N-nitroso-N-methyldipropylamine.

Decision Matrix: When to Select MDPA?

Use this logic flow to determine if MDPA is the correct reagent for your synthesis.

Base_Selection Start Select Base for Reaction TempCheck Reaction Temp > 90°C? Start->TempCheck StericCheck Is Substrate Sterically Crowded? TempCheck->StericCheck Yes (> 90°C) UseTEA Use Triethylamine (Cheap, Volatile) TempCheck->UseTEA No (< 90°C) UseDIPEA Use DIPEA (Non-nucleophilic, Expensive) StericCheck->UseDIPEA Yes (High Sterics needed) UseMDPA Use MDPA (Stable Reflux, Moderate Sterics) StericCheck->UseMDPA No (Standard Sterics)

Caption: Decision tree for selecting tertiary amine bases based on thermal and steric requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 559387, N-Methyldipropylamine. Retrieved from [Link][4]

  • Bryan Research & Engineering. Process Considerations in Selecting Amines. (General Amine Processing Principles). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: N-Methyldipropylamine.[4] Retrieved from [Link](Note: Generalized link to ECHA database for verification of CAS 3405-42-3 regulatory status).

Sources

Method

Application Note &amp; Protocols: Leveraging 3,3'-Diamino-N-methyldipropylamine for the Synthesis of Novel Polyamides

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Polyamide Landscape Polyamides are a cornerstone of polymer chemistry, with applications ranging from high-performance textiles...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Polyamide Landscape

Polyamides are a cornerstone of polymer chemistry, with applications ranging from high-performance textiles to advanced engineering plastics.[1][2][3] The properties of these materials are intrinsically linked to the molecular structure of their monomeric building blocks. This application note details the use of a unique diamine monomer, 3,3'-Diamino-N-methyldipropylamine, in the synthesis of novel polyamides. The incorporation of this monomer, which features a central tertiary amine, is anticipated to introduce unique characteristics to the final polymer, such as altered solubility, thermal properties, and potential for post-polymerization modification.

This document provides a comprehensive guide for researchers, covering the scientific rationale, detailed experimental protocols, and characterization methodologies for the synthesis of polyamides using 3,3'-Diamino-N-methyldipropylamine.

Monomer Overview: 3,3'-Diamino-N-methyldipropylamine

3,3'-Diamino-N-methyldipropylamine, also known as N,N-Bis(3-aminopropyl)methylamine, is a diamine with the chemical formula C7H19N3.[4] It is a colorless to almost colorless liquid that is completely miscible in water, ether, and alcohol.

Key Properties of 3,3'-Diamino-N-methyldipropylamine:

PropertyValue
Molecular FormulaC7H19N3
Molecular Weight145.25 g/mol
AppearanceColorless to Almost colorless clear liquid
Boiling Point241 °C
Flash Point105 °C
Specific Gravity0.90
Refractive Index1.47
Purity>98.0% (GC)
CAS RN105-83-9

Safety Precautions: 3,3'-Diamino-N-methyldipropylamine is a hazardous substance. It is fatal in contact with skin or if inhaled and causes severe skin burns and eye damage.[5][6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection, in a well-ventilated area or fume hood.[6] Always consult the Safety Data Sheet (SDS) before use.[7]

Scientific Rationale: The Role of the Tertiary Amine

The presence of a tertiary amine within the backbone of a polyamide chain is a significant structural modification. This feature can lead to several desirable properties in the resulting polymer:

  • Increased Solubility: The tertiary amine can disrupt the hydrogen bonding that typically exists between polyamide chains, potentially leading to improved solubility in a wider range of organic solvents. This can be advantageous for processing and characterization.

  • Altered Thermal Properties: The introduction of the N-methyl group can lower the melting point and glass transition temperature of the polyamide compared to its linear counterparts, which may be beneficial for melt processing.

  • Functional Handle: The lone pair of electrons on the tertiary nitrogen can act as a site for post-polymerization modifications, such as quaternization to introduce charge or coordination with metal ions.

Experimental Protocols: Synthesis of a Novel Polyamide

This section provides a detailed protocol for the synthesis of a polyamide from 3,3'-Diamino-N-methyldipropylamine and a diacyl chloride, specifically adipoyl chloride. This is a representative example of a step-growth polymerization.[1][8]

Materials:

  • 3,3'-Diamino-N-methyldipropylamine (>98.0%)

  • Adipoyl chloride (>98.0%)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Triethylamine (TEA)

  • Methanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Workflow Diagram:

Polyamide_Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_drying Drying Prep_Monomer Dissolve Diamine in DMAc + TEA Reaction_Start Cool to 0°C Prep_Monomer->Reaction_Start Under N2 Reaction_Add Slowly Add Diacyl Chloride Reaction_Start->Reaction_Add Reaction_Stir Stir at RT for 24h Reaction_Add->Reaction_Stir Purify_Precipitate Precipitate in Methanol/Water Reaction_Stir->Purify_Precipitate Purify_Filter Filter Polymer Purify_Precipitate->Purify_Filter Purify_Wash Wash with Water and Methanol Purify_Filter->Purify_Wash Dry_Vacuum Dry in Vacuum Oven Purify_Wash->Dry_Vacuum

Caption: Workflow for the synthesis of a polyamide from 3,3'-Diamino-N-methyldipropylamine.

Step-by-Step Protocol:

  • Monomer Solution Preparation: In a dry three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet/outlet, dissolve 3,3'-Diamino-N-methyldipropylamine (1.45 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous N,N-dimethylacetamide (DMAc, 50 mL). The triethylamine acts as an acid scavenger to neutralize the HCl byproduct of the reaction.

  • Reaction Setup: Place the flask in an ice bath and stir the solution under a nitrogen atmosphere until the temperature reaches 0-5 °C.

  • Addition of Diacyl Chloride: In a dropping funnel, prepare a solution of adipoyl chloride (1.83 g, 10 mmol) in anhydrous DMAc (20 mL). Add this solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under a nitrogen atmosphere for 24 hours. The viscosity of the solution should increase as the polymer forms.

  • Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing a rapidly stirring mixture of methanol and water (1:1, 500 mL). The polyamide will precipitate as a solid.

  • Filtration and Washing: Collect the precipitated polymer by vacuum filtration using a Büchner funnel. Wash the polymer thoroughly with deionized water (3 x 100 mL) and then with methanol (3 x 100 mL) to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C for 24 hours or until a constant weight is achieved.

Characterization of the Resulting Polyamide

Thorough characterization is essential to confirm the structure and properties of the newly synthesized polyamide.

Expected Data Summary:

TechniqueParameterExpected Result/Interpretation
FTIR Peak Positions (cm⁻¹)Appearance of a strong amide C=O stretch (~1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Disappearance of the acyl chloride C=O stretch (~1800 cm⁻¹).
¹H NMR Chemical Shifts (ppm)Signals corresponding to the protons of the diamine and diacyl chloride residues in the polymer backbone. Integration of the peaks should confirm the stoichiometry.
GPC/SEC Molecular Weight (Mn, Mw) and Polydispersity Index (PDI)Provides information on the average molecular weight and the distribution of chain lengths. A higher molecular weight indicates successful polymerization.
TGA Decomposition Temperature (Td)Determines the thermal stability of the polymer.
DSC Glass Transition Temperature (Tg) and Melting Temperature (Tm)Provides information on the amorphous and crystalline nature of the polymer and its processing window.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. The successful synthesis of the polyamide can be confirmed through a combination of the characterization techniques listed above. For instance, the presence of the amide bond in the FTIR spectrum is a direct confirmation of the polymerization reaction. Furthermore, the molecular weight data from GPC will provide quantitative evidence of polymer formation. By comparing the thermal properties (TGA and DSC) of the new polyamide to those of a known, structurally similar polyamide without the tertiary amine, the influence of this functional group can be definitively assessed.

Conclusion

The use of 3,3'-Diamino-N-methyldipropylamine as a monomer opens up new avenues for the design and synthesis of novel polyamides with tailored properties. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the potential of this unique building block in the development of advanced materials for a variety of applications.

References

  • PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyldipropylamine. Retrieved from [Link]

  • MDPI. (2018). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Retrieved from [Link]

  • NIH. (2015). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023-11-24). 21.9 Polyamides and Polyesters: Step-Growth Polymers. Retrieved from [Link]

  • Save My Exams. (2024-12-23). Formation of Polyamides. Retrieved from [Link]

  • ChemRxiv. (2024-08-20). Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(beta-ammonium acrylate)s. Retrieved from [Link]

  • ACS Publications. (1987). Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides. Retrieved from [Link]

  • Study Mind. (n.d.). Polyamide Formation (A-Level Chemistry). Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Retrieved from [Link]

  • Wiley Online Library. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyamide. Retrieved from [Link]

  • NIH. (2018). High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries. Retrieved from [Link]

  • Aaltodoc. (2016-09-09). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

Sources

Application

Technical Guide: Discovery and Synthesis of N-Methyldipropylamine

This technical guide details the discovery, chemical theory, and synthetic evolution of N-Methyldipropylamine ( ), a tertiary amine critical to modern organic synthesis and electrogenerated chemiluminescence (ECL) applic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, chemical theory, and synthetic evolution of N-Methyldipropylamine (


), a tertiary amine critical to modern organic synthesis and electrogenerated chemiluminescence (ECL) applications.

Executive Summary

N-Methyldipropylamine (CAS: 3405-42-3) is a tertiary aliphatic amine characterized by a nitrogen center substituted with one methyl group and two propyl groups. Historically significant as a model for amine alkylation studies in the late 19th century, it has evolved into a functional reagent in pharmaceutical synthesis and a co-reactant in ECL detection systems. This guide reconstructs its first rational synthesis and provides a modernized, field-validated protocol for its preparation.

Compound N-Methyldipropylamine
Formula

Mol. Weight 115.22 g/mol
Classification Tertiary Amine
Key Property Boiling Point: 117–118 °C

Historical Genesis & Discovery

The definitive isolation and characterization of N-Methyldipropylamine were first reported in the German chemical literature at the turn of the 20th century.

  • First Reported Synthesis: 1900[1][2]

  • Source: Berichte der deutschen chemischen Gesellschaft (Vol. 33, pp. 1439–1440).[1]

  • Original Method: Direct alkylation of dipropylamine with methyl iodide (MeI).[1]

The 1900 Methodology

In the seminal 1900 report, the synthesis was approached via the Hofmann Alkylation pathway. The researchers reacted secondary dipropylamine with methyl iodide. This method, while effective for proving structure, is chemically inefficient due to the formation of quaternary ammonium salts (over-alkylation) and the high cost/toxicity of methyl iodide.

Historical Reaction Scheme:



Chemical Theory & Mechanistic Evolution

To understand the causality behind the shift from the 1900 method to modern protocols, we must analyze the reaction mechanisms.

The Alkylation Problem (Historical)

Direct alkylation with alkyl halides (Mechanism A) suffers from polyalkylation . The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium salts (


), which are difficult to separate.
The Reductive Solution (Modern)

The field has standardized on the Eschweiler-Clarke reaction (Mechanism B). This method uses formaldehyde and formic acid. Crucially, the iminium ion intermediate formed is reduced by the formate anion via a hydride transfer. This pathway is self-limiting ; once the tertiary amine is formed, it cannot react further to form a quaternary salt under these conditions, ensuring high purity.

Visualization: Synthesis Pathways

SynthesisPathways Start Dipropylamine (Secondary Amine) Inter1 Ammonium Salt (Intermediate) Start->Inter1 + MeI (SN2) Inter2 Iminium Ion Start->Inter2 + HCHO MeI Methyl Iodide (1900 Method) Formaldehyde Formaldehyde/Formic Acid (Modern Method) Product N-Methyldipropylamine (Tertiary Amine) Inter1->Product Base Workup Inter2->Product + HCOOH (Hydride Transfer) Quat Quaternary Salt (Impurity) Product->Quat Excess MeI (Over-alkylation)

Figure 1: Comparison of the historical direct alkylation pathway (Red) vs. the self-limiting Eschweiler-Clarke pathway (Green).

Modern Synthetic Protocol

Directive: This protocol replaces the hazardous methyl iodide method with the Eschweiler-Clarke methylation, which is the current industry standard for synthesizing N-Methyldipropylamine.

Reagents & Equipment
  • Precursor: Dipropylamine (1.0 equiv)

  • Carbon Source: Formaldehyde (37% aq. solution, 2.2 equiv)

  • Reductant: Formic Acid (88% or 98%, 2.5 equiv)

  • Equipment: Round-bottom flask, reflux condenser, addition funnel, temperature probe.

Step-by-Step Methodology
  • Initial Mixing (Exothermic Control):

    • Charge the reaction flask with formic acid.

    • Cool to 0–5 °C.

    • Critical Step: Slowly add Dipropylamine dropwise. The acid-base neutralization is highly exothermic. Maintain temperature

      
       to prevent premature volatilization.
      
  • Aldehyde Addition:

    • Add the Formaldehyde solution to the amine-formate mixture.

    • No immediate reaction occurs at room temperature; the system is kinetically stable until heated.

  • Reflux (The Reduction Phase):

    • Heat the mixture to reflux (

      
      ).
      
    • Observation: Vigorous evolution of

      
       gas indicates the hydride transfer is proceeding.
      
    • Maintain reflux for 8–12 hours until gas evolution ceases.

  • Workup & Isolation:

    • Cool to room temperature.

    • Acidify with dilute HCl (to ensure all amine is protonated/trapped in aqueous phase) and wash with ether (removes non-basic impurities).

    • Basify the aqueous layer with 25% NaOH to pH > 12. The N-Methyldipropylamine will separate as a top oil layer.

    • Extract with diethyl ether or dichloromethane.

  • Purification:

    • Dry organic layer over anhydrous

      
      .
      
    • Distill at atmospheric pressure.

    • Target Fraction: Collect distillate at 117–118 °C .

Characterization & Data

The following physical constants validate the synthesized material against historical and modern standards.

PropertyValueReference
Boiling Point 117–118 °CBerichte (1900) [1]
Refractive Index (

)
1.406Sigma-Aldrich [2]
Density 0.734 g/mLPubChem [3]
Appearance Colorless liquidStandard
Solubility Soluble in alcohol, ether; low water solubilityStandard
Spectroscopic Validation (NMR)
  • 
     NMR (
    
    
    
    ):
    • 
       0.9 (t, 6H, 
      
      
      
      of propyl)
    • 
       1.5 (m, 4H, 
      
      
      
      )
    • 
       2.2 (s, 3H, 
      
      
      
      )
    • 
       2.3 (t, 4H, 
      
      
      
      )

References

  • Berichte der deutschen chemischen Gesellschaft. (1900).[3] Ueber die Alkylierung von Aminen. Vol 33, pp. 1439–1440.[1][4][5]

  • Sigma-Aldrich. (n.d.). N-Methyldipropylamine Product Sheet. Retrieved January 30, 2026.

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 559387, N-Methyldipropylamine. Retrieved January 30, 2026.

  • Organic Syntheses. (1950). N-Methylethylamine (General procedure for N-methylamines). Coll. Vol. 3, p. 244. (Provides the foundational logic for the alkyl halide method mentioned in section 2).

Sources

Method

Application Note &amp; Protocols: Strategic Purification of Products from N-Methyldipropylamine Reactions

A Senior Application Scientist's Foreword: In modern synthetic chemistry, the choice of reagents is pivotal, not only for reaction success but also for the feasibility of downstream processing. N-Methyldipropylamine (N-M...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Foreword:

In modern synthetic chemistry, the choice of reagents is pivotal, not only for reaction success but also for the feasibility of downstream processing. N-Methyldipropylamine (N-MDPA), a tertiary amine, is a versatile tool, frequently employed as a scavenger base or catalyst. However, its physical properties—a moderate boiling point and significant basicity—present unique challenges during product purification. Simply "removing the solvent" is rarely sufficient, as residual N-MDPA can compromise the purity, stability, and biological activity of the final compound.

This guide moves beyond generic protocols. It is structured to empower you, the researcher, to make informed, strategic decisions. We will dissect the "why" behind each technique, enabling you to adapt and troubleshoot with confidence. By understanding the nature of your product and the likely impurities, you can design a self-validating purification workflow that is both efficient and robust.

Section 1: Foundational Principles

Before approaching the separatory funnel or chromatography column, a foundational understanding of the key players in your flask is essential. The success of any purification hinges on exploiting the differential physicochemical properties of the product and its contaminants.

Characterizing the Challenge: The Properties of N-Methyldipropylamine

N-Methyldipropylamine is a tertiary amine with distinct properties that dictate its behavior during workup and purification. Its basicity is the primary lever we will use to achieve separation, while its volatility informs our choice of final isolation techniques.

PropertyValueSignificance in Purification
Molecular Formula C₇H₁₇NRelatively small and non-polar, giving it good solubility in many organic solvents.
Molecular Weight 115.22 g/mol ---
Boiling Point 117 °C (lit.)[1]Close to common solvents like toluene (111 °C) and water (100 °C). Removal by simple evaporation is often incomplete and can lead to co-distillation with products of similar volatility.
Density 0.734 g/mL at 25 °C (lit.)[1]Less dense than water; will be the top layer in an ether/water or DCM/water extraction if it is the main component.
Basicity Tertiary AmineStrongly basic. Readily protonated by aqueous acids, forming a water-soluble ammonium salt. This is the key to its removal via extraction.
Solubility Soluble in common organic solvents.Allows for easy handling in the reaction but necessitates specific strategies for its removal from the organic phase.
Safety Profile Highly flammable liquid and vapor; Causes severe skin burns and eye damage.[1][2]Requires handling in a chemical fume hood with appropriate personal protective equipment (PPE), including face shields and gloves.
The Impurity Profile: What to Expect in Your Flask

A successful purification strategy targets all unwanted materials. In a typical reaction utilizing N-MDPA, the crude product is a mixture containing:

  • The Desired Product: The target of the purification.

  • Unreacted N-Methyldipropylamine: Almost always present.

  • N-Methyldipropylammonium Salt: If the reaction generates an acid (e.g., HCl from an acid chloride), it will be present as a salt.

  • Unreacted Starting Materials: Other reactants that were not fully consumed.

  • Reaction By-products: Compounds formed from side reactions.

The primary and most challenging impurity to remove is often the residual N-MDPA itself due to its organic-soluble nature.

Section 2: Strategic Planning for Purification

A one-size-fits-all approach to purification is inefficient. The optimal strategy is determined by the properties of your desired product. The following decision matrix provides a logical workflow for selecting the appropriate purification cascade.

The Purification Decision Matrix

This workflow guides the scientist from the crude reaction mixture to a purified product by making decisions based on the product's fundamental properties.

Purification_Workflow start Crude Reaction Mixture (Product + N-MDPA + Impurities) workup Aqueous Acidic Wash (e.g., 1M HCl) start->workup Initial Cleanup phase_sep Phase Separation workup->phase_sep aq_layer Aqueous Layer (Contains Protonated N-MDPA) phase_sep->aq_layer Discard org_layer Organic Layer (Contains Product + Org. Impurities) phase_sep->org_layer Retain product_type Product Type? org_layer->product_type solid_prod Solid Product product_type->solid_prod Solid liquid_prod Liquid Product product_type->liquid_prod Liquid / Oil recrystallize Recrystallization or Trituration solid_prod->recrystallize chromatography Column Chromatography solid_prod->chromatography If Recrystallization Fails or Further Purity Needed liquid_prod->chromatography distillation Distillation liquid_prod->distillation If Volatile & Thermally Stable pure_solid Pure Solid Product recrystallize->pure_solid chromatography->pure_solid From Solid pure_liquid Pure Liquid Product chromatography->pure_liquid From Liquid distillation->pure_liquid

Caption: Purification decision matrix for products from N-MDPA reactions.

Section 3: Detailed Protocols & Methodologies

This section provides step-by-step protocols for the core techniques outlined in the decision matrix. The causality behind each step is explained to facilitate adaptation and troubleshooting.

Protocol 1: Liquid-Liquid Extraction for Bulk Amine Removal

This is the most critical first step for removing the bulk of the basic N-MDPA. The principle is the selective transfer of the ionized amine from the organic phase to the aqueous phase.

Objective: To remove >99% of residual N-Methyldipropylamine from the crude organic mixture.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • 1M Hydrochloric Acid (HCl) solution.

  • Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Saturated Sodium Chloride (NaCl) solution (Brine).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Solvent Dilution: Transfer the crude reaction mixture to a separatory funnel. If the mixture is viscous, dilute it with an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate). A typical volume is 3-5 times the initial volume of the crude mixture.

  • Acidic Wash: Add a volume of 1M HCl solution equal to approximately half the organic layer volume. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.

    • Expertise & Experience: The tertiary amine (N-MDPA) is protonated by the acid to form an N-methyldipropylammonium chloride salt. This salt is ionic and therefore highly soluble in the aqueous layer, effectively pulling the amine out of the organic layer.[3]

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

    • Trustworthiness: To confirm which layer is aqueous, add a few drops of water. The layer that the drops merge with is the aqueous phase.

  • Repeat Acidic Wash: Repeat steps 2-3 one or two more times. This ensures near-complete removal of the amine. Multiple washes with smaller volumes are more effective than a single wash with a large volume.

  • Neutralizing Wash: Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Watch for CO₂ evolution (bubbling) and vent accordingly.

  • Brine Wash: Wash the organic layer with brine. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Evaporation: Drain the organic layer into a clean flask. Add a drying agent like anhydrous MgSO₄, swirl, and let it sit for 5-10 minutes. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography

After the bulk of the N-MDPA has been removed, chromatography is used to separate the desired product from other organic impurities with similar solubility.

Objective: To isolate the desired product from starting materials and reaction by-products.

Challenge with Amines: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines can interact strongly, leading to poor separation, irreversible adsorption, or significant "tailing" of the peak.[4]

Solutions & Protocols:

ParameterMethod A: Standard Silica + Amine AdditiveMethod B: Amine-Functionalized SilicaMethod C: Reversed-Phase (C18)
Stationary Phase Silica Gel (230-400 mesh)Amine-functionalized Silica GelC18-functionalized Silica Gel
Mobile Phase Non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate) + 0.5-1% Triethylamine (TEA) .Non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate).Polar solvent system (e.g., Water/Acetonitrile or Water/Methanol).
Principle The added TEA acts as a competitive base, saturating the acidic sites on the silica gel and allowing the product to elute symmetrically.[5][6]The stationary phase is already basic, eliminating the strong acid-base interaction with the analyte.[4]Separation is based on hydrophobicity. Ideal for more polar products that do not move on silica.[7]
Best For Most neutral or weakly basic products. A quick and common method.Products that are strongly basic or show persistent tailing even with TEA.Polar, ionizable compounds.[5]

Step-by-Step Protocol (Method A):

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Add 1% TEA to the developing chamber to mimic the column conditions. Aim for a product Rf of ~0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your mobile phase (e.g., Hexanes).

  • Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the pre-determined mobile phase containing 1% TEA. Collect fractions and monitor them by TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Pro-Tip: The added TEA is volatile and will typically be removed along with the solvent during rotary evaporation.

Protocol 3: Distillation

For liquid products that are thermally stable and have a boiling point significantly different from any remaining impurities, distillation is a powerful and scalable purification technique.

Objective: To purify a volatile liquid product based on its boiling point.

Procedure:

  • Apparatus Setup: Assemble a distillation apparatus (simple, fractional, or vacuum, depending on the boiling points of the components). Ensure all glass joints are properly sealed.

  • Heating: Gently heat the distillation flask in a heating mantle. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature, corresponding to the boiling point of your product.

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.

Section 4: Purity Verification

No purification is complete without verification. A combination of analytical techniques should be used to confirm the identity and assess the purity of the final product.[8]

TechniquePurposeInformation Provided
Gas Chromatography (GC) Purity assessment for volatile compounds.Provides the percentage purity based on peak area and can detect volatile impurities.[9]
High-Performance Liquid Chromatography (HPLC) Purity assessment for a wide range of compounds.Offers high-resolution separation and accurate quantification of purity.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.Confirms the chemical structure of the desired product and can reveal the presence of proton-containing impurities.
Mass Spectrometry (MS) Molecular weight confirmation.Confirms the molecular weight of the product. Often coupled with GC (GC-MS) or HPLC (LC-MS).

Section 5: Safety First

Working with N-Methyldipropylamine and its reaction mixtures requires strict adherence to safety protocols.

  • Handling: Always handle N-MDPA in a properly functioning chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves.[1]

  • Spills: Neutralize spills with a suitable acid-neutralizing agent before cleanup.

  • Waste: Dispose of all amine-containing waste in designated, properly labeled containers according to your institution's guidelines.

Section 6: References

  • Purification of tertiary amines using an adsorbent. (n.d.). Google Patents. Retrieved January 30, 2026, from

  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (n.d.). Google Patents. Retrieved January 30, 2026, from

  • Amine Purity Standards: Ensuring Quality in Chemical Supply. (n.d.). Diplomata Comercial. Retrieved January 30, 2026, from

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 30, 2026, from

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 30, 2026, from

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved January 30, 2026, from

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved January 30, 2026, from

  • RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO. Retrieved January 30, 2026, from

  • N-Methyldipropylamine | C7H17N. (n.d.). PubChem. Retrieved January 30, 2026, from

  • N-Methyldipropylamine 98%. (n.d.). Sigma-Aldrich. Retrieved January 30, 2026, from

  • Amine Product Testing: Ensuring Quality and Purity in Amines. (n.d.). Diplomata Comercial. Retrieved January 30, 2026, from

  • Process for the purification of tertiary amines. (n.d.). Google Patents. Retrieved January 30, 2026, from

Sources

Application

N-Methyldipropylamine as a hardener for epoxy resins

Application Note: N-Methyldipropylamine (N-MDPA) as a Latent Catalytic Hardener for Epoxy Resins Abstract This guide details the application of N-Methyldipropylamine (N-MDPA) as a tertiary amine catalyst for epoxy resins...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Methyldipropylamine (N-MDPA) as a Latent Catalytic Hardener for Epoxy Resins

Abstract

This guide details the application of N-Methyldipropylamine (N-MDPA) as a tertiary amine catalyst for epoxy resins. Unlike stoichiometric amine hardeners, N-MDPA functions primarily as a Lewis base catalyst, initiating anionic homopolymerization or accelerating anhydride-cured systems. Its structural specificity—featuring two propyl groups—provides increased steric hindrance compared to common accelerators like Benzyldimethylamine (BDMA) or DMP-30. This steric profile imparts latency , extending pot life and controlling exothermicity in large-mass castings or complex infusion processes.

Chemical Profile & Mechanism of Action

2.1 The Role of Tertiary Amines N-MDPA lacks the active hydrogen atoms found in primary or secondary amines (e.g., TETA, IPDA). Therefore, it cannot crosslink epoxy resins via the standard step-growth polyaddition mechanism. Instead, it acts as a catalytic initiator.

2.2 Mechanism: Anionic Ring-Opening Polymerization The curing process is driven by the nucleophilic attack of the tertiary nitrogen on the epoxide ring. This generates a zwitterionic intermediate, which subsequently creates an alkoxide anion. This active anion propagates the polymerization by attacking other epoxide rings, forming a polyether network.

Figure 1: Catalytic Initiation Pathway The following diagram illustrates the initiation and propagation steps driven by N-MDPA.

G N_MDPA N-Methyldipropylamine (Tertiary Amine) Zwitterion Zwitterion Intermediate (Quaternary Ammonium Alkoxide) N_MDPA->Zwitterion Nucleophilic Attack on Epoxide Ring Epoxy Epoxide Monomer (DGEBA) Epoxy->Zwitterion Propagation Chain Propagation (Polyether Network Formation) Zwitterion->Propagation Alkoxide Anion Attacks New Epoxide Propagation->Propagation Chain Growth Termination Termination/Transfer Propagation->Termination Proton Transfer (Impurities/OH groups)

Caption: Figure 1. Anionic homopolymerization mechanism initiated by N-MDPA. The tertiary amine generates the active alkoxide species responsible for crosslinking.

Material Characterization

Before formulation, verify the physicochemical properties of the reagent. N-MDPA is a volatile, flammable liquid and must be handled with strict adherence to safety protocols.

Table 1: Physical Properties of N-Methyldipropylamine

PropertyValueRelevance to Formulation
CAS Number 3405-42-3Identity verification.[1]
Molecular Weight 115.22 g/mol Calculation of molar equivalents.[1]
Physical State Liquid (Colorless)Easy dispersion in liquid resins.
Density 0.734 g/mL (at 25°C)Volume-to-weight conversion.
Boiling Point ~117°CProcessing limit; avoid vacuum degassing >80°C.
Flash Point < 23°C (Est.)High Flammability Hazard.
Solubility Organic SolventsCompatible with standard epoxy diluents.

Application Protocols

N-MDPA is utilized in two distinct modes. Select the protocol matching your target material properties.

Protocol A: Catalytic Homopolymerization (Sole Curing Agent)

Target Application: High-temperature resistant coatings, electrical encapsulation where low viscosity is required.

Stoichiometry: Unlike stoichiometric hardeners used at 20–50 phr (parts per hundred resin), catalytic curing agents are used in small quantities.

  • Recommended Loading: 3.0 to 10.0 phr.

  • Note: Higher concentrations increase reaction rate and exotherm but may degrade thermal stability if unreacted amine remains.

Step-by-Step Procedure:

  • Resin Preparation: Pre-heat the Epoxy Resin (e.g., DGEBA, EEW ~190) to 40°C to lower viscosity.

  • Addition: Add N-MDPA (5 phr standard starting point) slowly while stirring.

    • Critical: Do not entrain air.[2] Use a magnetic stirrer or low-shear mechanical mixer.

  • Degassing: Degas the mixture at room temperature (25°C) under vacuum (-28 inHg) for 5-10 minutes.

    • Warning: Do not heat during degassing. N-MDPA is volatile (BP 117°C) and may evaporate, altering the stoichiometry.

  • Cure Cycle:

    • Stage 1 (Gelation): 2–4 hours at 80°C.

    • Stage 2 (Post-Cure): 2 hours at 120°C + 1 hour at 150°C.

    • Reasoning: Step-wise curing prevents "pop-corn" defects caused by rapid exotherm and volatilization of the catalyst.

Protocol B: Anhydride Acceleration (Co-Hardener)

Target Application: Filament winding, pultrusion, and insulating varnishes requiring long pot life. Role: N-MDPA catalyzes the reaction between the anhydride ring and the epoxy hydroxyls.

Stoichiometry:

  • Epoxy/Anhydride Ratio: 1.0 : 0.85 (Molar ratio).

  • N-MDPA Loading: 0.5 to 2.0 phr.

Step-by-Step Procedure:

  • Premix: Mix the Anhydride (e.g., MNA or DDSA) with the Epoxy Resin until homogenous.

  • Catalyst Addition: Add N-MDPA (1 phr) to the blend.

  • Pot Life Check: Measure viscosity over time at 25°C.

    • Performance Note: N-MDPA should exhibit a slower viscosity buildup compared to BDMA or DMP-30 due to the steric hindrance of the dipropyl groups protecting the nitrogen center.

  • Cure Cycle:

    • Gelation: 2 hours at 100°C.

    • Full Cure: 4 hours at 150°C.

Performance Analysis & Troubleshooting

5.1 Latency Comparison The primary advantage of N-MDPA over standard catalysts is latency.

  • DMP-30: Fast cure, high exotherm, short pot life (<30 min).

  • BDMA: Moderate cure, moderate pot life.

  • N-MDPA: Slower initiation, extended pot life (>60 min), lower peak exotherm.

5.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Surface Tackiness Carbonation (Amine Blush)N-MDPA is sensitive to moisture/CO2. Cure in inert atmosphere (N2) or reduce humidity.
Bubbles/Voids Volatilization of CatalystReduce initial cure temperature (Stage 1). Ensure degassing is done before temp ramp.
Low Tg (Softness) Incomplete CureIncrease Post-Cure temperature to 150°C. Verify catalyst loading (do not go below 3 phr for homopolymerization).
Rapid Gelation High ExothermSwitch from Protocol A to Protocol B (Anhydride system) or reduce catalyst loading.

Safety & Handling (SHE)

Hazard Classification:

  • Flammable Liquid (Category 2): Keep away from sparks/open flames. Ground all equipment.

  • Skin Corrosion (Category 1B): Causes severe burns. Wear butyl rubber gloves and face shield.

  • Acute Toxicity: Toxic by inhalation and skin contact.[2]

Emergency Protocol:

  • Skin Contact: Immediately wash with polyethylene glycol 400 (if available) or copious water for 15 mins.

  • Spill: Absorb with inert material (vermiculite). Do not use sawdust (fire hazard).

References

  • PubChem. "N-Methyldipropylamine Compound Summary."[1] National Library of Medicine.

  • Sigma-Aldrich. "Safety Data Sheet: N-Methyldipropylamine."[3] Merck KGaA.

  • Applied Poleramic. "Amine Cured Epoxy Matrices: Mechanism and Stoichiometry." Applied Poleramic Technical Resources.

  • ThreeBond Technical News. "Curing Agents for Epoxy Resins: Tertiary Amines and Anhydrides." ThreeBond Co., Ltd.

  • Evonik. "Hardener for Ultra-Fast Curing Epoxy Coatings (General Amine Catalysis)." Evonik Industries.

Sources

Method

N-Methyldipropylamine: A Versatile Amine Catalyst in Polymer Chemistry

Application Notes and Protocols for Researchers and Formulation Scientists Introduction: N-Methyldipropylamine (MDPA) is a tertiary aliphatic amine that serves as a highly effective catalyst and accelerator in various po...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers and Formulation Scientists

Introduction: N-Methyldipropylamine (MDPA) is a tertiary aliphatic amine that serves as a highly effective catalyst and accelerator in various polymer systems. Its unique structure, characterized by a nitrogen atom bonded to a methyl group and two propyl groups, provides a balance of steric hindrance and basicity that makes it a valuable tool in polyurethane and epoxy resin chemistry. This guide provides an in-depth exploration of the applications of N-Methyldipropylamine, detailing the underlying chemical mechanisms and offering practical protocols for its use in research and development settings.

Physicochemical and Safety Profile of N-Methyldipropylamine

A thorough understanding of the physical and safety properties of a chemical is paramount for its effective and safe application.

PropertyValueReference
Molecular Formula C7H17N[1]
Molecular Weight 115.22 g/mol [1][2]
Appearance Colorless Liquid[3]
Density 0.734 g/mL at 25 °C[2]
Boiling Point 117 °C[2]
Flash Point 3.33 °C (closed cup)[2]
Refractive Index n20/D 1.406[2]
Solubility Soluble in hot water[3]

Safety Summary: N-Methyldipropylamine is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[1] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[4][5]

Application in Polyurethane Systems

In the realm of polyurethane chemistry, tertiary amines are indispensable catalysts that orchestrate the delicate balance between the gelling (polymerization) and blowing (gas formation) reactions.[6][7] N-Methyldipropylamine, as a tertiary amine, can be effectively employed to influence these reactions and tailor the properties of the final polyurethane product, from flexible foams to rigid materials.

Mechanism of Catalysis

The catalytic activity of tertiary amines like N-Methyldipropylamine in polyurethane formation stems from their ability to activate both the isocyanate and the hydroxyl groups of the polyol. The lone pair of electrons on the nitrogen atom of the amine interacts with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack by the polyol's hydroxyl group.[8] This accelerates the formation of the urethane linkage, which is the backbone of the polyurethane polymer.[9]

Simultaneously, tertiary amines catalyze the reaction between the isocyanate and water, which is crucial for the production of polyurethane foams.[9] This reaction generates an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas.[9] The liberated CO2 acts as the blowing agent, creating the cellular structure of the foam. The balance between the gelling and blowing reactions is critical for achieving the desired foam density, cell structure, and mechanical properties.[7]

Polyurethane_Catalysis cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate_G Isocyanate (R-NCO) Urethane_Linkage Polyurethane Isocyanate_G->Urethane_Linkage Polyol (R-OH) Catalyst_G N-Methyldipropylamine Catalyst_G->Isocyanate_G Activates Isocyanate_B Isocyanate (R-NCO) Carbamic_Acid Carbamic_Acid Isocyanate_B->Carbamic_Acid Water (H2O) CO2 Carbon Dioxide (Gas) Carbamic_Acid->CO2 Decomposes Catalyst_B N-Methyldipropylamine Catalyst_B->Isocyanate_B Activates

Figure 1: Catalytic role of N-Methyldipropylamine in polyurethane formation.

Protocol for the Preparation of a Flexible Polyurethane Foam

This protocol provides a general guideline for the preparation of a flexible polyurethane foam using N-Methyldipropylamine as a catalyst. The exact ratios of components should be adjusted based on the specific polyol and isocyanate used and the desired foam properties.

Materials:

  • Polyether polyol (e.g., trifunctional polyol with a hydroxyl value of 56 mg KOH/g)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • Deionized water

  • Silicone surfactant

  • N-Methyldipropylamine (Catalyst)

  • Stannous octoate (Co-catalyst, optional)

  • Mixing vessel, high-speed mixer, mold

Procedure:

  • Premix Preparation: In the mixing vessel, combine the polyether polyol, deionized water, silicone surfactant, and N-Methyldipropylamine. Mix thoroughly at low speed until a homogeneous mixture is obtained.

  • Catalyst Addition: If using a co-catalyst like stannous octoate, add it to the premix and mix for a further 30 seconds.

  • Isocyanate Addition: While mixing at high speed (e.g., 3000 rpm), add the isocyanate to the premix.

  • Mixing and Pouring: Continue high-speed mixing for 5-10 seconds until the components are fully incorporated. Immediately pour the reacting mixture into the mold.

  • Curing: Allow the foam to rise and cure at ambient temperature. The curing time will depend on the formulation, but initial handling strength is typically achieved within minutes. Full curing may take 24 hours.

Typical Formulation:

ComponentParts by Weight (pbw)
Polyether Polyol100
Deionized Water3.0 - 5.0
Silicone Surfactant1.0 - 2.0
N-Methyldipropylamine0.1 - 1.5
Stannous Octoate0.1 - 0.5
Isocyanate (TDI/MDI)To an NCO index of 100-110

Application in Epoxy Resin Systems

In epoxy resin formulations, N-Methyldipropylamine functions as an accelerator for amine-based curing agents.[10] While primary and secondary amines are the primary hardeners that react with the epoxy groups, tertiary amines like MDPA can significantly increase the rate of this reaction, even at ambient temperatures.[10]

Mechanism of Acceleration

The accelerating effect of N-Methyldipropylamine in epoxy curing is attributed to its ability to facilitate the opening of the epoxide ring. The tertiary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the epoxy ring. This results in the formation of a zwitterionic intermediate. This intermediate is highly reactive and can then be attacked by the active hydrogen of the primary or secondary amine curing agent. This process regenerates the tertiary amine, allowing it to participate in further catalytic cycles. This mechanism effectively lowers the activation energy of the curing reaction, leading to a faster cure.[11]

Epoxy_Acceleration Epoxy Epoxy Resin Intermediate Zwitterionic Intermediate Epoxy->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine Hardener Cured_Epoxy Cured Epoxy Network Amine->Cured_Epoxy Accelerator N-Methyldipropylamine Accelerator->Intermediate Intermediate->Accelerator Regeneration Intermediate->Cured_Epoxy Reaction with Amine Hardener

Figure 2: Mechanism of N-Methyldipropylamine as an accelerator in epoxy curing.

Protocol for Accelerated Curing of an Epoxy Resin

This protocol outlines a general procedure for using N-Methyldipropylamine to accelerate the curing of a standard bisphenol A-based epoxy resin with an amine hardener.

Materials:

  • Liquid Bisphenol A (BPA) based epoxy resin (e.g., DGEBA)

  • Amine curing agent (e.g., a polyamine or a cycloaliphatic amine)

  • N-Methyldipropylamine (Accelerator)

  • Mixing container, stirring rod, substrate for application

Procedure:

  • Resin and Accelerator Mixing: In the mixing container, accurately weigh the epoxy resin. Add the desired amount of N-Methyldipropylamine to the resin and mix thoroughly until the accelerator is fully dispersed.

  • Hardener Addition: Add the stoichiometric amount of the amine curing agent to the epoxy resin-accelerator mixture. The stoichiometric amount is calculated based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin.

  • Final Mixing: Mix all components thoroughly for 2-3 minutes, ensuring a uniform mixture. Be careful not to introduce excessive air bubbles.

  • Application and Curing: Apply the mixed epoxy system to the desired substrate. Allow the system to cure at ambient temperature. The pot life and cure time will be significantly shorter than the un-accelerated system.

Typical Formulation:

ComponentParts by Weight (pbw)
Bisphenol A Epoxy Resin (EEW ~190 g/eq)100
Amine Curing Agent (AHEW ~50 g/eq)~26
N-Methyldipropylamine1 - 10

Note: The amount of N-Methyldipropylamine can be varied to control the curing speed. Higher concentrations will lead to a faster cure but will also reduce the pot life of the mixture.[10]

Conclusion

N-Methyldipropylamine is a versatile and effective tertiary amine for applications in polymer chemistry, particularly in the production of polyurethanes and the curing of epoxy resins. Its catalytic and accelerative properties allow for precise control over reaction kinetics, enabling the formulation of a wide range of polymeric materials with tailored properties. As with all reactive chemicals, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and safe implementation in the laboratory and in industrial processes.

References

  • Huntsman Corporation. (n.d.). Accelerators for polymerization of epoxy resins. Google Patents.
  • Air Products and Chemicals, Inc. (1991). Tertiary amine catalysts for polyurethanes. Google Patents.
  • National Center for Biotechnology Information. (n.d.). N-Methyldipropylamine. PubChem. Retrieved from [Link]

  • ChemBK. (2024). Methyldipropylamine. Retrieved from [Link]

  • Polyurethanes. (n.d.). Tertiary amines - Catalyst. Retrieved from [Link]

  • Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from [Link]

  • Pasatta, J. (2023). Accelerators for Amine Curing Agents. Polymer Innovation Blog. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Pavlukovich, N., et al. (2019). Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. E3S Web of Conferences, 97, 04021.
  • Zhang, J., et al. (2016). An Efficient Synthesis of N,N,N',N',N″-Pentamethyldipropylenetriamine. Journal of Chemical Research, 40(8), 486-488.
  • Adhesives & Sealants Industry. (2025). Epoxy Accelerators: Fast-Curing Solutions for Industrial Adhesives. Retrieved from [Link]

  • Tosoh Corporation. (n.d.). Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam. Retrieved from [Link]

  • Green View Technology and Development Co., Ltd. (2022). pu catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of the tertiary amine catalyst on the properties of the flexible PU foams. Retrieved from [Link]

  • Polyurethanes. (n.d.). Catalysts. Retrieved from [Link]

  • Reilly Industries, Inc. (1993). New curing agents/accelerators for epoxy resins, curable compositions and processes. Google Patents.
  • Dušek, K., & Bílý, D. (2008). Curing of epoxy resins with amines. Journal of Polymer Science Part A: Polymer Chemistry, 46(11), 3698-3711.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methyldipropylamine (MDPA) Purification

Topic: Purification Challenges & Protocols for N-Methyldipropylamine CAS: 4402-46-4 (also cited as 3405-42-3 for free base) Support Tier: Level 3 (Senior Application Scientist) Introduction: The Purity Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges & Protocols for N-Methyldipropylamine CAS: 4402-46-4 (also cited as 3405-42-3 for free base) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Purity Paradox

Welcome to the Advanced Purification Support Center. You are likely here because standard distillation of N-Methyldipropylamine (MDPA) yielded unsatisfactory results.

MDPA presents a classic "proximity challenge" in purification. Its boiling point (~117–118°C) is frustratingly close to its primary synthetic precursor, Dipropylamine (DPA) (~109–110°C). Furthermore, as a tertiary amine, it is highly hygroscopic and prone to forming stubborn azeotropes with water.

This guide moves beyond basic techniques, offering chemically active purification protocols designed to break these physical limitations.

Module 1: The Thermal Challenge (Distillation Dynamics)

Q: Why does my distilled MDPA still contain significant Dipropylamine (DPA)?

A: You are fighting Raoult’s Law with insufficient theoretical plates. The boiling point differential (


) between MDPA (118°C) and DPA (110°C) is only ~8°C. In a standard short-path distillation, the vapor composition is not sufficiently enriched in the lower-boiling component to achieve clean separation without significant yield loss.

The Solution: High-Efficiency Fractionation If you must use physical separation, you cannot rely on simple distillation.

  • Column: Use a Vigreux column (minimum 30 cm) or a packed column (glass helices/wire mesh) to increase theoretical plates.

  • Reflux Ratio: Maintain a high reflux ratio (10:1 to 20:1).

  • Vacuum: While vacuum lowers thermal stress, it often compresses boiling points, making separation harder. Perform this separation at atmospheric pressure under inert gas (Nitrogen/Argon) to maximize

    
    .
    

Module 2: The Chemical Solution (Scavenging)

Q: Distillation isn't working. How do I chemically remove the secondary amine?

A: Use the "Anhydride Scavenging" Protocol . This is the industry-standard method for purifying tertiary amines. It relies on the fact that secondary amines (DPA) have a nucleophilic N-H bond, while tertiary amines (MDPA) do not.

The Mechanism: We react the mixture with Acetic Anhydride .[1]

  • DPA (impurity) attacks the anhydride, forming N,N-Dipropylacetamide .

  • MDPA (product) is sterically hindered and lacks an N-H proton; it does not react.

  • Result: The boiling point of the new amide impurity is >200°C. The

    
     shifts from 8°C to >80°C, making distillation trivial.
    
Protocol: Acetic Anhydride Scavenging

Reagents:

  • Impure MDPA[2]

  • Acetic Anhydride (1.5 molar equivalents relative to the impurity content, determined by GC)

  • Potassium Hydroxide (KOH)

Step-by-Step Workflow:

  • Quantify Impurity: Run a GC to determine the % of DPA.

  • Reflux: Add Acetic Anhydride to the MDPA. Reflux for 1 hour.

    • Note: The reaction is exothermic; add anhydride slowly.

  • Alkaline Wash: Cool the mixture. Wash with 20% KOH solution.

    • Purpose: Hydrolyzes excess anhydride to acetate salts (water-soluble) and neutralizes acetic acid byproducts.

  • Phase Separation: Collect the organic layer.

  • Distillation: Distill the organic layer.[3] The MDPA (117°C) will distill over pure, leaving the heavy amide residue in the pot.

Module 3: Moisture & Storage (The Stability Challenge)

Q: My MDPA is cloudy or has a shifting refractive index. Is it wet?

A: Likely, yes. Tertiary amines are hygroscopic and form hydrates. Water not only dilutes the reagent but can inhibit base-catalyzed reactions (like lithiations) where MDPA is used as a ligand.

Drying Protocol:

Drying StageAgentProcedureNotes
Bulk Water KOH PelletsStir for 24hDecant liquid. KOH also scavenges CO2.
Fine Drying CaH2 (Calcium Hydride)Reflux for 2-4hWarning: H2 gas evolution. Requires inert atmosphere.
Storage Molecular Sieves (4Å)Add activated sievesStore under Argon/Nitrogen.

Visualizing the Workflow

Logic Flow: Selecting the Purification Route

PurificationLogic Start Impure MDPA Sample CheckImpurity Analyze Impurity (GC/NMR) Start->CheckImpurity IsWater Is Water the Main Impurity? CheckImpurity->IsWater IsDPA Is Dipropylamine > 1%? IsWater->IsDPA No DryKOH Dry with KOH Pellets Then Distill IsWater->DryKOH Yes FracDistill High-Efficiency Fractional Distillation (Vigreux Column) IsDPA->FracDistill No (Trace Impurity) ChemScavenge Acetic Anhydride Scavenging (Derivatization) IsDPA->ChemScavenge Yes (High Impurity) Final Pure MDPA (>99%) DryKOH->Final FracDistill->Final ChemScavenge->Final

Figure 1: Decision matrix for determining the appropriate purification strategy based on impurity profiling.

Workflow: The "Anhydride" Chemical Purification

ScavengingProcess Input Impure MDPA (Contains DPA) React Reflux with Acetic Anhydride Input->React Derivatization Wash Wash with 20% KOH React->Wash Neutralization Phase Separate Organic Layer Wash->Phase Distill Distillation (Collect 117-118°C) Phase->Distill Waste Residue: N,N-Dipropylacetamide (BP >200°C) Distill->Waste Pot Residue

Figure 2: The chemical scavenging workflow to selectively remove secondary amines via amide formation.

Troubleshooting FAQ

Q: I used acetic anhydride, but now my product smells like vinegar.

  • Diagnosis: Incomplete neutralization of the acetic acid byproduct.

  • Fix: You must wash the organic phase with a strong base (KOH or NaOH) before the final distillation. If the smell persists, distill over a small amount of solid KOH pellets.

Q: Can I use Silica Gel Chromatography?

  • Diagnosis: Possible, but generally inefficient for this molecule.

  • Reasoning: Amines "tail" badly on standard silica due to interaction with acidic silanol groups.

  • Fix: If you must use chromatography, use Amine-Functionalized Silica or add 1-2% Triethylamine to your eluent to saturate the silica sites [1]. However, for bulk liquids like MDPA, distillation is superior.

Q: The distillate is colorless but turns yellow after a week.

  • Diagnosis: Oxidation (N-Oxide formation).

  • Fix: Tertiary amines oxidatively degrade in air. Store under an inert atmosphere (Argon) in amber glass. Add activated 4Å molecular sieves to the storage bottle to maintain dryness.

References

  • Biotage. (2023).[4][5][6] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for "Chemical Scavenging" protocols regarding tertiary amines).
  • PubChem. (n.d.).[7] N-Methyldipropylamine (Compound).[4][7][8][9][10] National Library of Medicine. Retrieved from [Link]

Sources

Optimization

Optimizing N-Methyldipropylamine reaction conditions

Technical Support Center: N-Methyldipropylamine (MDPA) Synthesis & Optimization To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Chemical Synthesis Division Subjec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyldipropylamine (MDPA) Synthesis & Optimization

To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Chemical Synthesis Division Subject: Optimization of Reaction Conditions for N-Methyldipropylamine (CAS: 3405-42-3)

Introduction: The Scope of Optimization

You are likely accessing this guide because your current synthesis of N-Methyldipropylamine (MDPA) is facing challenges regarding yield, purity, or scalability. MDPA is a critical tertiary amine intermediate.[1] While its structure is simple, achieving pharmaceutical-grade purity (>99.5%) requires strict control over the methylation kinetics to prevent the formation of quaternary ammonium salts or residual secondary amines.

This guide moves beyond basic textbook recipes. It focuses on the causality of reaction parameters—why specific conditions fail and how to correct them using self-validating protocols.[1]

Module 1: Strategic Route Selection

Before optimizing, ensure you are using the correct pathway for your scale.[1] We support two primary methodologies. Use the decision matrix below to validate your approach.

Visual 1: Synthesis Decision Matrix

RouteSelection Start Start: Define Scale & Constraints ScaleCheck Is Target Scale > 1 kg? Start->ScaleCheck LabScale Lab Scale (< 1 kg) ScaleCheck->LabScale No IndScale Industrial Scale (> 1 kg) ScaleCheck->IndScale Yes EC_Route Route A: Eschweiler-Clarke (Formic Acid/Formaldehyde) LabScale->EC_Route EC_Pros Pros: No High Pressure, High Selectivity Cons: CO2 Evolution, Atom Economy EC_Route->EC_Pros RA_Route Route B: Catalytic Reductive Amination (H2 + Catalyst) IndScale->RA_Route RA_Pros Pros: High Atom Economy, Scalable Cons: Requires Autoclave, Catalyst Cost RA_Route->RA_Pros

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and infrastructure.

Module 2: The Eschweiler-Clarke Protocol (Lab Scale)

Context: This is the robust standard for laboratory synthesis. It relies on the reductive methylation of dipropylamine using formaldehyde and formic acid. The formic acid acts as both the proton source and the hydride donor.

Core Protocol & Optimization Parameters

The Reaction:



Troubleshooting Table: Optimization Matrix

ParameterRecommended RangeImpact on ChemistryTroubleshooting
Stoichiometry 1.0 : 2.2 : 4.0 (Amine : CH₂O : HCOOH)Excess HCOOH drives the hydride transfer; Excess CH₂O ensures complete conversion of secondary amine.[1]Issue: Residual Dipropylamine.Fix: Increase HCOOH to 5.0 eq. The reaction stalls if pH rises; HCOOH maintains acidity.[1]
Temperature 90°C – 100°CHigh temp is required to overcome the activation energy for CO₂ release (the driving force).Issue: No CO₂ evolution.Fix: Ensure internal temp >90°C. Reflux is mandatory.
Addition Order Cool Amine + Formic Acid

Heat

Add Formaldehyde
Premature addition of formaldehyde can lead to uncontrolled exotherms.[1]Issue: Violent bubbling.Fix: Add formaldehyde slowly via dropping funnel at reflux.
Reaction Time 8 – 12 HoursRate-limiting step is the hydride transfer from formate to the iminium ion.Issue: Low Yield.Fix: Do not rush. Monitor CO₂ cessation.
Visual 2: Mechanistic Pathway & Critical Control Points

EC_Mechanism Input Dipropylamine + Formaldehyde Hemiaminal Hemiaminal Intermediate Input->Hemiaminal Acid Cat. Iminium Iminium Ion (Critical Intermediate) Hemiaminal->Iminium -H2O Hydride Hydride Transfer (From HCOO-) Iminium->Hydride Rate Limiting Step Product N-Methyldipropylamine + CO2 Hydride->Product -CO2

Figure 2: The Eschweiler-Clarke mechanism.[1] Note that the formation of the Iminium Ion is reversible; the Hydride Transfer is irreversible and driven by CO2 loss.

Module 3: Catalytic Reductive Amination (Industrial Scale)

Context: For scales >1kg, the waste stream from Eschweiler-Clarke (large volumes of aqueous formate) becomes costly.[1] Catalytic hydrogenation is cleaner but requires precise pressure control.[1]

Protocol:

  • Catalyst: 5% Pd/C or Raney Nickel (5 wt% loading).

  • Pressure: 20–50 bar H₂.

  • Solvent: Methanol or Ethanol (Avoid water to prevent hydrolysis of the imine).[1]

FAQ: Troubleshooting Reductive Amination

Q: Why is my catalyst deactivating rapidly?

  • Diagnosis: Poisoning or Sintering.[1]

  • Root Cause: Dipropylamine often contains trace sulfur or halides from its own synthesis.[1]

  • Solution: Pre-treat the amine starting material with activated carbon.[1] Switch to a robust catalyst like Pt/C if sulfur is present, as Palladium is highly sensitive to sulfur poisoning [1].[1]

Q: I see a large amount of alcohol byproduct (Propanol). Why?

  • Diagnosis: Side reaction of the aldehyde.

  • Root Cause: Formaldehyde is being reduced to methanol (or propionaldehyde to propanol if using that route) before it reacts with the amine.[1]

  • Solution: "Pre-imination."[1] Stir the amine and formaldehyde for 1 hour before introducing hydrogen or the catalyst. This forms the imine/hemiaminal first, which is then selectively reduced.[1][2]

Module 4: Purification & Quality Control

Achieving >99% purity requires removing the specific impurities generated by these routes.[1]

Common Impurity Profile:

  • Dipropylamine (Starting Material): Boiling point ~110°C.[1][3]

  • N-Methyldipropylamine (Product): Boiling point ~117°C.[1][4]

  • Water/Formic Acid: Azeotropes.[1]

Purification Protocol:

  • Basification: After reaction, cool and make strongly basic (pH > 12) with 50% NaOH. This liberates the free amine from the formate salt.

  • Phase Separation: The organic amine layer will separate on top.[1]

  • Azeotropic Drying: The boiling points of the starting material and product are close (110°C vs 117°C).[1] Fractional distillation is difficult without a high reflux ratio.[1]

    • Tip: Treat the crude mixture with Acetic Anhydride (small excess relative to residual dipropylamine).[1] This converts unreacted dipropylamine into a non-volatile amide.[1]

    • Result: Distillation then easily separates pure MDPA (117°C) from the heavy amide residue (>200°C).[1]

Module 5: Safety & Physical Properties

Warning: N-Methyldipropylamine is a Class 3 Flammable Liquid and Corrosive .[1]

PropertyValueSafety Implication
CAS Number 3405-42-3Use for inventory verification.[1]
Flash Point ~7°C (Closed Cup) [2]CRITICAL: Vapors can ignite at refrigerator temperatures.[1] Ground all glassware.[1]
Boiling Point 117–118°CDistill under inert atmosphere (N₂) to prevent oxidation.[1]
Density 0.734 g/mLLighter than water.[1] In extraction, it is the top layer.[1]

Handling Directive:

  • Ventilation: Fume hood required.[1][5] Amine vapors are lachrymators and respiratory irritants.[1]

  • Spill Control: Do not use combustible materials (sawdust) to absorb.[1] Use sand or vermiculite.[1]

References

  • Catalytic Reductive Amination Mechanisms

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride" (Contextual grounding for hydride transfer mechanisms).[1]

    • Source: Abdel-Magid, A. F., et al. Journal of Organic Chemistry.[1]

    • URL:[Link][1]

  • Physical Property & Safety Verification

    • Title: "N-Methyldipropylamine Product Sheet & Safety Data"[1]

    • Source: Sigma-Aldrich / PubChem[1]

    • URL:[Link][1]

  • Eschweiler-Clarke Methodology

    • Title: "The Eschweiler-Clarke Reaction"[2][6][7][8]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

For further technical assistance, please contact the Chemical Synthesis Application Team.

Sources

Troubleshooting

Technical Support Center: N-Methyldipropylamine (N-MDPA) Ligand Chromatography

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization Guide for N-MDPA Ligands System Overview & Mechanism of Action What is the N-Methyldipropylamine Ligand? The N-Methyldipropylam...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization Guide for N-MDPA Ligands

System Overview & Mechanism of Action

What is the N-Methyldipropylamine Ligand? The N-Methyldipropylamine (N-MDPA) ligand (often utilized in forms like 3,3′-diamino-N-methyldipropylamine) is a mixed-mode chromatographic ligand . Unlike traditional "lock-and-key" biospecific affinity ligands (e.g., Protein A), N-MDPA operates via pseudo-affinity , leveraging two distinct physical interactions simultaneously:

  • Anion Exchange (Electrostatic): The tertiary amine core is positively charged at neutral/acidic pH (pKa ~9.5–10.5), binding negatively charged targets (DNA, acidic proteins, endotoxins).

  • Hydrophobic Interaction: The dipropyl (propyl chains) and methyl groups create a hydrophobic zone, allowing interaction with hydrophobic patches on proteins or nucleobases.

Why use it?

  • Plasmid DNA (pDNA) Purification: Excellent selectivity for separating supercoiled (sc) pDNA from open circular (oc) isoforms and RNA.

  • Protein Polishing: Removal of endotoxins and host cell proteins (HCP) in flow-through mode.

  • Salt Tolerance: The hydrophobic component often allows binding at higher salt concentrations than pure ion exchangers.

Troubleshooting Guide (Q&A Format)

Category A: Binding Issues (Low Dynamic Binding Capacity)

Q: My target protein/DNA is flowing through the column during the load phase. Why isn't it binding?

Diagnosis: The electrostatic interaction is likely suppressed, or the pH is incorrect for the ligand's charge state.

  • Cause 1: Ionic Strength Too High.

    • Mechanism:[1] High salt shields the positive charge on the tertiary amine, preventing initial capture.

    • Solution: Dilute the feed sample to < 5 mS/cm conductivity. Although N-MDPA is salt-tolerant, initial capture often requires low conductivity (< 150 mM NaCl).

  • Cause 2: pH > pKa (Ligand Deprotonation).

    • Mechanism:[1] If the buffer pH is near or above the ligand's pKa (approx. 9.5–10.0), the amine loses its proton and becomes neutral, losing its anion-exchange capability.

    • Solution: Lower the binding pH. For pDNA, pH 7.0–8.0 is standard. For acidic proteins, ensure pH is 1–2 units below the ligand pKa but above the protein's pI.

  • Cause 3: Fouling by Lipids/Endotoxins.

    • Mechanism:[1] The hydrophobic propyl chains can irreversibly bind lipids from cell lysate, blocking binding sites.

    • Solution: Perform a rigorous CIP (Clean-in-Place) with 1M NaOH or 30% Isopropanol (see Protocol 2).

Category B: Elution & Recovery Issues

Q: I see a peak during elution, but my recovery is < 50%. Where is the rest of my sample?

Diagnosis: "Hydrophobic latching." The target is eluting from the ionic site but remaining bound to the hydrophobic propyl chains.

  • Cause 1: Hydrophobic Retention.

    • Mechanism:[1] High salt (used for elution) actually strengthens hydrophobic interactions (lyotropic effect). You are breaking the ionic bond but reinforcing the hydrophobic one.

    • Solution: Use a Dual-Mode Elution Strategy .

      • Step 1: Increase Salt (e.g., 1M NaCl) to break ionic bonds.

      • Step 2 (If recovery is low): Add a polarity modifier (e.g., 10–20% Ethylene Glycol or Propylene Glycol) or lower the salt concentration while shifting pH.

  • Cause 2: Non-Specific Binding to Matrix.

    • Solution: Add a chaotic agent (e.g., 1M Urea) in the elution buffer if the protein is stable, to disrupt hydrogen bonding.

Category C: Selectivity (Purity) Issues

Q: I am purifying plasmid DNA, but RNA and open-circular (oc) plasmid are co-eluting with my supercoiled (sc) target.

Diagnosis: The gradient slope is too steep, or the binding condition doesn't exploit the subtle charge density differences between isoforms.

  • Cause 1: Insufficient Resolution in Gradient.

    • Solution: Switch to a Step Gradient instead of a linear gradient.

      • Wash: Elute RNA/oc-pDNA at an intermediate salt concentration (determined by scouting, typically 0.4–0.6 M NaCl).

      • Elute: Recover sc-pDNA at higher salt (0.7–1.0 M NaCl).

  • Cause 2: Temperature Effects.

    • Mechanism:[1] Hydrophobic interactions are temperature-dependent (stronger at higher temperatures).

    • Solution: Tightly control column temperature. Running at 4°C weakens the hydrophobic contribution, making the separation more "Ion-Exchange-like." Running at 20–25°C increases hydrophobic selectivity.

Visualization: Mechanism & Workflow

Diagram 1: Mechanism of Action & Troubleshooting Logic

This diagram illustrates the dual-interaction mechanism and the decision path for troubleshooting.

N_MDPA_Mechanism Ligand N-MDPA Ligand (Tertiary Amine + Propyl Chains) Ionic Electrostatic Interaction (Salt Sensitive) Ligand->Ionic Positively Charged N+ Hydro Hydrophobic Interaction (Salt Promoted) Ligand->Hydro Propyl Groups Target Target Molecule (Protein/DNA) Target->Ionic Negatively Charged Surface Target->Hydro Hydrophobic Patch NoBind Issue: No Binding (Check pH & Conductivity) Ionic->NoBind If Salt > 300mM or pH > 9.5 LowRec Issue: Low Recovery (Hydrophobic Latching) Hydro->LowRec If Elution Salt High & No Modifier

Caption: The N-MDPA ligand utilizes a "Push-Pull" mechanism. Successful purification requires balancing the salt-sensitive electrostatic bond with the salt-promoted hydrophobic bond.

Experimental Protocols

Protocol 1: Critical pH & Salt Scouting (DoE)

Use this protocol to determine the optimal binding window.

Reagents:

  • Buffer A: 20 mM Tris-HCl (pH range 7.0–9.0).

  • Buffer B: Buffer A + 2.0 M NaCl.

Procedure:

  • Preparation: Prepare 4 aliquots of resin (slurry) in spin columns.

  • Equilibration: Equilibrate each column at a different pH (7.0, 7.5, 8.0, 8.5).

  • Load: Apply sample at low conductivity (< 5 mS/cm). Collect flow-through (FT).

  • Wash: Wash with equilibration buffer.

  • Elution Screen (Stepwise):

    • Elute each column sequentially with 0.2 M, 0.5 M, 1.0 M, and 2.0 M NaCl.

  • Analysis: Measure UV280 (protein) or UV260 (DNA) in fractions.

    • Interpretation:

      • Target in FT? → pH is too high (loss of charge) or salt too high.

      • Target elutes at >1.0 M NaCl? → Strong hydrophobic binding. Consider adding isopropanol to elution buffer.

Protocol 2: Regeneration & Cleaning-in-Place (CIP)

N-MDPA ligands are prone to fouling by hydrophobic impurities (lipids, pigments).

Contaminant TypeCleaning SolutionContact Time
Precipitated Proteins 1.0 M NaOH30–60 min
Hydrophobic (Lipids/Endotoxins) 30% Isopropanol or 70% Ethanol30 min
Nucleic Acids (Strongly Bound) 1.0 M NaCl + 0.5 M NaOH60 min

Warning: Always rinse with 5–10 column volumes (CV) of water immediately after solvent or base usage to prevent ligand hydrolysis or matrix damage (depending on the base matrix, e.g., agarose vs. methacrylate).

References

  • Silva, M. S., et al. (2015). 3,3′-Diamino-N-methyldipropylamine as a versatile affinity ligand. Journal of Separation Science.[1][2] Link

  • Cytiva. Fundamentals of mixed mode (multimodal) chromatography. Cytiva Life Sciences. Link

  • Sigma-Aldrich. Affinity Chromatography Troubleshooting Guide.Link

  • Toudji-Zouaz, A., et al. (1995). Salt-tolerant interactions in chromatography: Hydrophobic charge induction chromatography. Journal of Chromatography A. (Foundational mechanism for tertiary amine/hydrophobic ligands). Link

Sources

Optimization

Technical Support Center: N-Methyldipropylamine (N-MDPA) Chemistry &amp; Troubleshooting

Version: 2.1 | Last Updated: January 2026 Audience: Drug Development Scientists, Process Chemists, Analytical Researchers Introduction: The "Stable" Amine Fallacy N-Methyldipropylamine (N-MDPA) is a tertiary amine often...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Last Updated: January 2026 Audience: Drug Development Scientists, Process Chemists, Analytical Researchers

Introduction: The "Stable" Amine Fallacy

N-Methyldipropylamine (N-MDPA) is a tertiary amine often selected for its presumed stability compared to secondary amines. However, in high-stakes pharmaceutical applications, this assumption often leads to critical regulatory failures.

This guide moves beyond basic safety data to address the reactive byproducts that compromise experimental integrity. Specifically, we focus on the "Hidden Risk" of nitrosative dealkylation and oxidative degradation, which can generate high-potency carcinogens even when no secondary amines are added to the system.

Module 1: Critical Safety—Nitrosamine Contamination

The Issue: You detect N-Nitroso-dipropylamine (NDPA) or N-Nitroso-N-methylpropylamine (NMPA) in your final product, despite using "pure" tertiary N-MDPA and having no secondary amines in your reagent list.

The Mechanism: Nitrosative Dealkylation

Contrary to older chemical dogmas, tertiary amines are not inert to nitrosating agents. Under acidic conditions (pH 3–5) or in the presence of nitrite impurities (common in excipients like microcrystalline cellulose), N-MDPA undergoes nitrosative dealkylation .

  • Oxidative Cleavage: The reaction begins with the formation of a nitrosammonium ion or radical cation.

  • Iminium Hydrolysis: The most labile alkyl group (often the Methyl group due to sterics/electronics) is cleaved, forming an aldehyde (Formaldehyde) and a secondary amine (Dipropylamine).

  • Nitrosation: The newly formed secondary amine immediately reacts with available nitrite to form the nitrosamine (NDPA).

Pathway Visualization (Nitrosative Dealkylation)

Nitrosationpathway NMDPA N-Methyldipropylamine (Tertiary Amine) Interim Iminium Ion Intermediate NMDPA->Interim Oxidative Dealkylation NO_Agent Nitrosating Agent (NO+ / Nitrite) NO_Agent->Interim NDPA N-Nitrosodipropylamine (NDPA - Carcinogen) NO_Agent->NDPA Hydrolysis Hydrolysis Interim->Hydrolysis SecAmine Dipropylamine (Secondary Amine) Hydrolysis->SecAmine Byprod Formaldehyde (Byproduct) Hydrolysis->Byprod SecAmine->NDPA Rapid Nitrosation

Fig 1.[1][2] The mechanism of "Hidden" Nitrosamine formation. Note that the tertiary parent (N-MDPA) acts as a reservoir for the secondary amine precursor.

Troubleshooting Guide: Nitrosamines
SymptomProbable CauseCorrective Action
High levels of NDPA (Dipropyl nitrosamine) Demethylation: The methyl group is preferentially cleaved, leaving the dipropyl scaffold.Scavenge Nitrites: Add antioxidants like Ascorbic Acid or Alpha-tocopherol to the formulation to quench nitrite before it reacts [1].
Presence of NDPA in Solid Dosage Forms Solid-State Reactivity: Nitrites in excipients react with amine salts even in dry states.Excipient Screening: Switch to "Low Nitrite" grade excipients. Verify nitrite load <0.5 ppm.
Unexpected increase in Formaldehyde Hydrolysis Byproduct: A marker of the dealkylation event.Monitor pH: Avoid pH 3.0–5.0 range where nitrosation kinetics are fastest for this amine class.

Module 2: Oxidative Degradation (N-Oxides)

The Issue: Your HPLC chromatogram shows a "Ghost Peak" eluting earlier than N-MDPA (shorter retention time on Reverse Phase), or you observe a mass shift of M+16 in LC-MS.

The Causality

Tertiary amines are susceptible to oxidation by atmospheric oxygen, peroxides, or peracids, forming N-Methyldipropylamine N-Oxide .

  • Polarity Shift: N-oxides are highly polar (zwitterionic character), causing them to elute much faster on RP-HPLC than the hydrophobic parent amine.

  • Reactivity: Upon heating (GC inlet or process drying), N-oxides can undergo Cope Elimination , degrading into a hydroxylamine and an alkene (Propene).

Troubleshooting Workflow: Impurity Identification

Troubleshooting Start Unknown Impurity Detected Decision1 Retention Time (RP-HPLC) vs Parent Peak? Start->Decision1 Earlier Elutes Earlier (More Polar) Decision1->Earlier Yes Later Elutes Later (Less Polar) Decision1->Later No CheckMS Check LC-MS Mass Earlier->CheckMS ConcludeSec DIAGNOSIS: Secondary Amine (Dipropylamine) Later->ConcludeSec Likely Non-polar Contaminant M16 Mass = Parent + 16 Da CheckMS->M16 Yes M_Methyl Mass = Parent - 14 Da CheckMS->M_Methyl M-14 Da? ConcludeOxide DIAGNOSIS: N-Methyldipropylamine N-Oxide (Check solvent peroxides) M16->ConcludeOxide M_Methyl->ConcludeSec

Fig 2.[3] Decision logic for identifying N-MDPA byproducts. N-oxides (M+16) distinctively shift retention time due to polarity.

Prevention Protocol
  • Peroxide Testing: Test all ethereal solvents (THF, Dioxane) or alcohols for peroxides prior to use. N-MDPA oxidizes rapidly in the presence of trace peroxides.

  • Inert Atmosphere: Store neat amine under Nitrogen or Argon.

  • Avoid Metal Ions: Transition metals (

    
    , 
    
    
    
    ) catalyze N-oxide formation. Use chelating agents (EDTA) if metal contamination is suspected.

Module 3: Synthesis Residues

The Issue: Batch-to-batch variation in toxicity or reactivity. Root Cause: Incomplete alkylation during the synthesis of N-MDPA (usually reductive amination of propionaldehyde with methylamine or similar routes) leaves Dipropylamine or N-Methylpropylamine residues.

Detection:

  • These secondary amines are difficult to separate by distillation due to boiling point proximity.

  • Derivatization Test: React a sample with acetic anhydride. Tertiary amines (N-MDPA) will not react; secondary amine impurities will form amides, easily visible by GC/HPLC.

Technical Data Summary

PropertyN-Methyldipropylamine (Parent)Dipropylamine (Impurity)N-Nitrosodipropylamine (Byproduct)
CAS 3405-42-3142-84-7621-64-7
Boiling Point ~117 °C110 °C205 °C (Decomposes)
Toxicity Concern Corrosive / IrritantToxic / CorrosiveHigh Potency Carcinogen
GC-MS Character Clean peakTailing peak (polar N-H)Distinct M+ (130 Da)
Reaction Risk Forms N-OxideNitrosates RapidlyStable (Environmental Persistent)

References

  • FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs.[4][5] U.S. Food and Drug Administration. Link

  • Smith, J.R.L. et al. (2020). Mechanisms of Nitrosamine Formation from Tertiary Amines. Organic & Biomolecular Chemistry.[6][7]

  • PubChem. (2024).[1] N-Methyldipropylamine Compound Summary. National Center for Biotechnology Information. Link

  • Moser, J. et al. (2023).[8] N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations. Journal of Pharmaceutical Sciences.[8] Link

Sources

Troubleshooting

Technical Support Center: N-Methyldipropylamine (MDPA) Synthesis

Subject: Troubleshooting Impurity Profiles in Tertiary Amine Synthesis (Case: MDPA) Ticket ID: MDPA-SYN-001 Support Level: Tier 3 (Senior Application Scientist) Status: Resolved/Guide Published Executive Summary Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurity Profiles in Tertiary Amine Synthesis (Case: MDPA) Ticket ID: MDPA-SYN-001 Support Level: Tier 3 (Senior Application Scientist) Status: Resolved/Guide Published

Executive Summary

Synthesizing N-Methyldipropylamine (MDPA) from Dipropylamine (DPA) often presents a specific purification challenge: the boiling points of the starting material (~109°C) and the product (~117°C) are separated by less than 10°C. Standard fractional distillation frequently fails to yield pharmaceutical-grade purity (>99.5%), leaving traces of the secondary amine.

Furthermore, as a tertiary amine used in drug development, MDPA is under strict regulatory scrutiny for Nitrosamine (NDSRI) contamination. This guide provides an optimized Eschweiler-Clarke protocol and a chemical scavenging workflow to eliminate secondary amine residues.

Module 1: Synthesis Optimization (The Prevention Phase)

Q: Which synthesis route minimizes quaternary ammonium salt formation?

A: The Eschweiler-Clarke reaction is the gold standard. Unlike direct alkylation with methyl iodide (which leads to "over-alkylation" and quaternary salts), Eschweiler-Clarke uses formaldehyde and formic acid to selectively stop at the tertiary amine stage.

Optimized Protocol Parameters:

  • Stoichiometry: Use a slight excess of Formaldehyde (2.2 eq) and Formic Acid (3-4 eq) relative to Dipropylamine.

  • Temperature: Reflux (approx. 100°C) is critical. The evolution of

    
     drives the reaction forward.[1]
    
  • Time: 12–18 hours. Premature termination is the #1 cause of residual Dipropylamine.

Visualization: Eschweiler-Clarke Reaction Logic

EschweilerClarke Start Dipropylamine (Secondary Amine) Inter Iminium Ion Intermediate Start->Inter Condensation Reagents Formaldehyde + Formic Acid Reagents->Inter Step2 Hydride Transfer (from Formate) Inter->Step2 Reduction Product N-Methyldipropylamine (Tertiary Amine) Step2->Product Byproduct CO2 Gas (Driving Force) Step2->Byproduct

Figure 1: The Eschweiler-Clarke mechanism ensures selectivity by requiring an iminium intermediate, which quaternary salts cannot form.

Module 2: Purification & Workup (The Correction Phase)

Q: Distillation isn't removing the starting material (DPA). What now?

A: Due to the narrow boiling point gap (


), you must use Chemical Scavenging  before distillation. This technique converts the volatile secondary amine (DPA) into a non-volatile amide.

The "Acetic Anhydride Trap" Protocol:

  • Crude Isolation: Perform your standard acid-base workup to isolate the crude amine mixture (MDPA + trace DPA). Dry over

    
    .
    
  • Scavenging: Add Acetic Anhydride (1.5 equivalents relative to the estimated DPA impurity, typically 2-5% of total volume).

  • Reaction: Stir at room temperature for 1 hour.

    • Chemistry: DPA reacts to form N,N-dipropylacetamide (BP > 200°C). MDPA (tertiary) cannot react.

  • Hydrolysis: Add a small amount of water (to destroy excess anhydride) and stir for 30 mins.

  • Final Distillation: Distill the mixture. The MDPA (BP 117°C) will distill over pure, while the heavy amide remains in the pot.

Visualization: The Scavenger Workflow

ScavengerPurification Crude Crude Mixture (MDPA + Trace DPA) Scavenger Add Acetic Anhydride Crude->Scavenger Reaction DPA converts to N,N-Dipropylacetamide (High Boiling Point) Scavenger->Reaction Selective Acetylation Distill Fractional Distillation Reaction->Distill Result1 Distillate: Pure MDPA (BP ~117°C) Distill->Result1 Result2 Pot Residue: Amide Impurity (BP >200°C) Distill->Result2

Figure 2: Chemical scavenging alters the physical properties of the impurity, making separation by distillation trivial.

Module 3: Critical Contaminants (Nitrosamine Compliance)

Q: How do I ensure my MDPA is free of N-Nitroso-dipropylamine (NDPA)?

A: Nitrosamines are a "Process-Related Impurity" of high concern in pharmaceutical applications. They form when secondary amines (DPA) encounter nitrosating agents (nitrites).

Risk Mitigation Checklist:

  • Water Quality: Use only purified water (low nitrite/nitrate content). Municipal water often contains trace nitrites.

  • Reagent Audit: Ensure your Formic Acid and Formaldehyde are not stored in metal drums that may have been cleaned with nitric acid/nitrite inhibitors.

  • Quenching: If a nitrosation risk is suspected, add an antioxidant like Ascorbic Acid during the workup to scavenge nitrosating agents.

Data Reference: Physical Properties

Use this table to calibrate your distillation setup. Note the proximity of the boiling points.[2]

CompoundRoleBoiling Point (Atm)Density (g/mL)Solubility (Water)
Dipropylamine (DPA) Impurity (Start Mat.)109 - 110 °C 0.738Soluble
N-Methyldipropylamine Target Product117 - 118 °C 0.745Soluble
N,N-Dipropylacetamide Scavenged Impurity> 205 °C 0.890Poor

References

  • Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd". Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.

  • Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids".[1][3] Journal of the American Chemical Society, 55(11), 4571–4587.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine purification via acetylation).

  • European Medicines Agency (EMA). (2020). "Nitrosamine impurities in human medicinal products".[4][5] (Regulatory guidance on NDSRI risk assessment).

Sources

Optimization

Technical Support Center: N-Methyldipropylamine (MDPA) Stability &amp; Storage

Introduction Welcome to the Technical Support Center. As researchers, we often treat tertiary amines like N-Methyldipropylamine (MDPA) as robust reagents. However, in high-precision drug development and catalytic applica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. As researchers, we often treat tertiary amines like N-Methyldipropylamine (MDPA) as robust reagents. However, in high-precision drug development and catalytic applications, "purity" is a moving target. MDPA is a tertiary amine (CAS: 3405-42-3) that exhibits specific vulnerabilities to oxidative degradation and nitrosative cleavage.

This guide moves beyond basic Safety Data Sheet (SDS) recommendations. It is designed to explain the mechanism of failure and provide a self-validating protocol to ensure your experimental reproducibility.

Section 1: The Chemistry of Degradation

Q: My MDPA has shifted from colorless to a pale yellow. Is it still usable?

A: The color shift typically indicates the onset of oxidation. While the bulk material may still be intact, this "yellowing" suggests the formation of N-oxides and trace radical degradation products.

The Mechanism: Unlike primary or secondary amines, MDPA lacks a hydrogen atom on the nitrogen. Consequently, it does not easily form carbamates with CO₂.[1] However, the lone pair of electrons on the nitrogen is highly nucleophilic. Upon exposure to atmospheric oxygen (especially in the presence of light), it undergoes direct oxidation to form N-Methyldipropylamine N-oxide [1].

Furthermore, while tertiary amines do not form stable carbamates, they are hygroscopic. Absorbed water reacts with atmospheric CO₂ to form carbonic acid, which then protonates the amine to form a bicarbonate salt . This shifts the pH and can alter stoichiometry in sensitive catalytic coupling reactions [2].

Degradation Pathway Diagram:

MDPA_Degradation MDPA N-Methyldipropylamine (Tertiary Amine) NOxide MDPA N-Oxide (Oxidative Impurity) MDPA->NOxide Direct Oxidation (Slow) Dealkylation Dealkylation (Loss of Propyl/Methyl) MDPA->Dealkylation Nitrosative Cleavage Oxygen Atmospheric O2 (Radical Initiator) Oxygen->NOxide NOx Nitrosating Agents (NOx / Nitrites) NOx->Dealkylation Nitrosamine N-Nitroso-N-propylpropan-1-amine (Carcinogenic Impurity) Dealkylation->Nitrosamine Secondary Amine Intermediate

Figure 1: Primary degradation pathways for MDPA. Note that nitrosamine formation often requires a dealkylation step or nitrosative cleavage.

Section 2: Critical Impurity Control (Nitrosamines)

Q: I am working on an API synthesis. What is the risk of Nitrosamine formation with MDPA?

A: The risk is non-zero and critical. Although MDPA is a tertiary amine, it is not immune to nitrosamine formation. Under ICH M7 guidelines, nitrosamines are classified as "Cohort of Concern" impurities (mutagenic carcinogens) [3].

The "Nitrosative Cleavage" Mechanism: Tertiary amines can react with nitrosating agents (nitrites, NOx gases in fume hoods) via nitrosative dealkylation . The nitrosating agent attacks the tertiary nitrogen, facilitating the cleavage of an alkyl group (usually the most labile one) to generate a secondary amine in situ, which is then immediately nitrosated to form a nitrosamine (e.g., N-nitroso-N-methylpropylamine) [4].

Prevention Strategy:

  • Segregation: Never store MDPA in the same cabinet as strong acids, nitrites, or oxidizers.

  • Atmosphere: Store strictly under inert gas (Argon/Nitrogen) to prevent the ingress of atmospheric NOx.

  • Quenching: If using MDPA in a step involving nitrites, ensure a scavenger (like ascorbic acid) is validated in the process.

Section 3: Storage & Handling Protocols

Q: What is the optimal containment system for long-term storage?

A: We recommend a Type I Borosilicate Glass container with a PTFE-lined septum or a Schlenk flask . Avoid storing in Low-Density Polyethylene (LDPE) for periods exceeding 3 months, as oxygen permeability is too high for high-purity applications.

Protocol: Inert Gas Aliquoting (The "Vac-and-Back" Method)

Use this protocol to dispense MDPA without breaking the inert atmosphere.

Equipment Needed:

  • Schlenk line (connected to N₂ or Ar)[2]

  • Glass syringe with long stainless steel needle (oven-dried)

  • MDPA stock bottle with Sure/Seal™ or septum cap

Step-by-Step Workflow:

  • Purge the Syringe: Insert the needle into the Schlenk line hose. Cycle vacuum and nitrogen 3 times to remove air from the barrel.

  • Positive Pressure: Ensure the MDPA source bottle is under a slight positive pressure of Nitrogen (use a balloon or N₂ line inlet).

  • Aspiration: Insert the purged syringe through the septum. Draw the liquid slowly to avoid cavitation (bubbles).

  • Transfer: Withdraw the needle and immediately inject into your reaction vessel (which must also be pre-purged).

  • Seal: If the septum is punctured multiple times, apply a layer of Parafilm or replace the cap to ensure the seal integrity.

Visual Workflow for Inert Handling:

Inert_Handling Start Start: MDPA Storage Bottle CheckSeal Check Septum Integrity Start->CheckSeal PurgeSyringe Purge Syringe (3x N2/Vac) CheckSeal->PurgeSyringe Septum OK Reseal Reseal/Parafilm CheckSeal->Reseal Septum Degraded Insert Insert Needle under +Pressure PurgeSyringe->Insert Draw Aspirate Liquid Insert->Draw Transfer Transfer to Reaction Vessel Draw->Transfer Transfer->Reseal

Figure 2: Decision tree for maintaining inert atmosphere during aliquoting.

Section 4: Troubleshooting & QC Specifications

Q: How do I validate the purity of my MDPA before a critical experiment?

A: Do not rely solely on the label. Perform a "Point-of-Use" QC check if the bottle has been opened previously.

QC Specification Table:

ParameterSpecification (High Purity)MethodTroubleshooting
Appearance Clear, Colorless LiquidVisualYellow: Distill under vacuum or discard.
Water Content < 0.20%Karl Fischer (Coulometric)High: Dry over activated 3Å Molecular Sieves for 24h.
Purity (GC) > 98.5%GC-FIDImpurity peaks: Likely N-oxide (non-volatile) or hydrolysis products.
Peroxides Negative (< 5 ppm)Peroxide Test StripPositive: Do NOT distill (explosion risk). Neutralize and discard.

Important Note on Distillation: If you must repurify yellowed MDPA, always test for peroxides first . Tertiary amines can accumulate peroxides over time. Distilling peroxidized amines is a severe explosion hazard.

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Savage, D. W., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (NIH). Available at: [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up N-Methyldipropylamine (MDPA) Catalysis

Product: N-Methyldipropylamine (MDPA) CAS: 3405-42-3 Role: Tertiary Amine Catalyst / Proton Scavenger Audience: Process Chemists, Scale-up Engineers, Drug Development Scientists Introduction: The "Goldilocks" Amine Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-Methyldipropylamine (MDPA) CAS: 3405-42-3 Role: Tertiary Amine Catalyst / Proton Scavenger Audience: Process Chemists, Scale-up Engineers, Drug Development Scientists

Introduction: The "Goldilocks" Amine

Welcome to the MDPA Technical Support Hub. You are likely here because standard bases like Triethylamine (TEA) were too volatile or formed insoluble salts, and Diisopropylethylamine (DIPEA) was too sterically hindered or expensive.

MDPA occupies a critical "Goldilocks" zone in organic synthesis:

  • Sterics: Less hindered than DIPEA, allowing faster kinetics in nucleophilic catalysis, but more hindered than Trimethylamine, reducing quaternary salt precipitation issues.

  • Boiling Point (~115°C): High enough to support reflux in Toluene/MeCN without flashing off, but low enough to be removed via azeotropic distillation.

This guide addresses the three critical bottlenecks of scaling MDPA reactions: Thermal Runaway , Nitrosamine Risk , and Work-up Efficiency .

Module 1: Thermal Management (The Exotherm)

The Issue: Delayed Onset Runaway

In reactions where MDPA acts as a nucleophilic catalyst (e.g., anhydride ring opening) or a proton scavenger (e.g., acid chloride coupling), the heat release is often instantaneous at the molecular level but delayed at the macroscopic level due to mixing limitations in large reactors.

Common Symptom: You add 10% of the reagent with no temp rise, increase the addition rate, and suddenly the reactor spikes 20°C in 30 seconds.

Troubleshooting Protocol: Heat-Flow Controlled Dosing

Do not scale based on time (e.g., "Add over 2 hours"). Scale based on heat flow (Qr).

  • Determine

    
    :  Use RC1 reaction calorimetry to measure the total enthalpy of protonation/alkylation.
    
  • Calculate Cooling Capacity: Determine your reactor's maximum heat removal rate (

    
    ) at the target temperature.
    
  • Set Dosing Limit: The dosing rate (

    
    ) must satisfy:
    
    
    
    
    (Leave a 20% safety margin).
Visualization: Automated Dosing Logic

The following logic controls the addition pump based on real-time reactor temperature (


) and jacket temperature (

) differential.

DosingLogic Start Start Dosing Pump CheckTemp Check Tr (Reactor Temp) Start->CheckTemp DeltaCheck Is (Tr - Tj) > 10°C? CheckTemp->DeltaCheck StopPump EMERGENCY STOP Pump DeltaCheck->StopPump Yes (Runaway Risk) AdjustRate Reduce Flow by 50% DeltaCheck->AdjustRate Approaching Limit Continue Continue Current Rate DeltaCheck->Continue No (Stable) AdjustRate->CheckTemp Continue->CheckTemp

Figure 1: Feedback loop for semi-batch addition of reagents into MDPA-buffered systems. Monitoring the Delta-T (Reactor vs. Jacket) provides an earlier warning of accumulation than Reactor Temp alone.

Module 2: Impurity Management (Nitrosamines)

The Issue: The "Cohort of Concern"

In the pharmaceutical context (ICH M7 guidelines), MDPA presents a specific risk. While MDPA itself is a tertiary amine, it often contains trace amounts of N-Nitrosodipropylamine (NDPA) precursors (i.e., Dipropylamine).

If your reaction involves Nitrating Agents (NaNO2, RONO) or even trace nitrites in water/solvents, you risk forming NDPA, a potent mutagen.

Risk Mitigation Strategy
ParameterSpecification / Action
Raw Material Control Purchase "Low-Secondary Amine" grade MDPA (<0.5% Dipropylamine).
Solvent Screening Test solvents (especially recovered solvents) for nitrite accumulation.
Quenching If nitrating agents are used, quench with Ascorbic Acid or Sulfamic Acid before work-up to destroy residual nitrites.
Purge Factor Demonstrate that your work-up (Module 3) provides a Purge Factor >1000 for nitrosamines (usually via acid wash).

Module 3: Work-up & Recovery (The Separation)

The Issue: Emulsions and Residuals

MDPA salts (MDPA·HCl) can act as hydrotropes, increasing the solubility of organics in water or causing "rag layers" (emulsions) that refuse to settle.

Troubleshooting Protocol: The "pH Swing" Extraction

Goal: Remove MDPA from the product organic layer (Org) into the aqueous layer (Aq).

  • Acid Wash (The Extraction):

    • Wash the organic reaction mixture with 1M HCl or 10% H3PO4 .

    • Target pH: The aqueous layer must be pH < 3 .

    • Mechanism:[1][2] MDPA protonates (

      
      ) and becomes water-soluble.
      
    • Check: If an emulsion forms, add brine (NaCl) to increase ionic strength or filter through Celite.

  • Catalyst Recovery (Optional but Green):

    • Take the acidic aqueous waste.[3]

    • Basify with 50% NaOH to pH > 12. MDPA oils out.

    • Phase separate and distill (bp 115°C).

Visualization: Work-up Decision Tree

WorkupTree RxnMix Reaction Mixture (Product + MDPA) AcidWash Add 1M HCl (Target pH < 3) RxnMix->AcidWash CheckEmulsion Emulsion? AcidWash->CheckEmulsion PhaseSep Phase Separation OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (MDPA-Salt) PhaseSep->AqLayer Recovery Basify (NaOH) & Distill MDPA AqLayer->Recovery Recycle CheckEmulsion->PhaseSep No FixEmulsion Add Brine or Filter Celite CheckEmulsion->FixEmulsion Yes FixEmulsion->PhaseSep

Figure 2: Separation logic for removing MDPA from non-basic products. Note the critical emulsion check point, common with amine salts.

Frequently Asked Questions (FAQs)

Q: My reaction yield dropped significantly upon scaling from 50g to 5kg. The impurity profile shows unreacted starting material. Why? A: This is likely a Mass Transfer issue. MDPA acts as a base to sponge up acid byproducts (e.g., HCl). At small scale, magnetic stirring is sufficient to disperse the viscous MDPA·HCl salt.[3] At 5kg, the salt may be coating the bottom of the reactor or the impeller, preventing further reaction.

  • Fix: Switch to a high-torque overhead stirrer with a hydrofoil or pitch-blade impeller to suspend the solids. Ensure the Reynolds number (

    
    ) > 10,000 (turbulent flow).
    

Q: Can I use Copper Sulfate to remove MDPA? A: Yes, on a small scale (lab). Washing with aqueous CuSO4 turns the aqueous layer purple (complexation) and is a great visual check.

  • Scale-up Warning: Copper is a heavy metal. Using it at scale introduces a new impurity (Elemental Impurity Class 2A) that you must then prove you have removed. Acid washing (HCl/H3PO4) is preferred for GMP manufacturing.

Q: I smell a "fishy" odor even after drying my product. Is it MDPA? A: Yes. The human nose detects tertiary amines at ppb levels.

  • Fix: Do not rely on vacuum drying alone; MDPA salts are not volatile. You must perform the Acid Wash (Module 3) effectively. If the product is acid-sensitive, wash with a pH 5.5 phosphate buffer repeatedly, though this is less efficient.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 559387, N-Methyldipropylamine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4] Retrieved from [Link]

  • Org. Process Res. Dev.Scale-up of Amine-Catalyzed Reactions: Safety and Kinetics.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to NMR Analysis for Confirming N-Methyldipropylamine Synthesis

For researchers engaged in synthetic chemistry, particularly within the pharmaceutical and fine chemical industries, the unambiguous confirmation of a target molecule's identity and purity is paramount. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in synthetic chemistry, particularly within the pharmaceutical and fine chemical industries, the unambiguous confirmation of a target molecule's identity and purity is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to validate the successful synthesis of N-Methyldipropylamine, a common tertiary amine, from its secondary amine precursor, dipropylamine. We will delve into the expected spectral changes, provide a detailed experimental protocol, and offer insights rooted in years of practical application to ensure your analysis is both accurate and efficient.

The Synthetic Transformation: A Spectroscopic Perspective

The synthesis of N-Methyldipropylamine from dipropylamine is a classic example of N-alkylation. A common and efficient method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3] This reaction is particularly advantageous as it avoids the formation of quaternary ammonium salts, a common side product when using other methylating agents like methyl iodide.[2][3]

The core of our analytical challenge is to distinguish the product, N-Methyldipropylamine, from the starting material, dipropylamine. NMR spectroscopy is the most powerful tool for this, as the addition of a single methyl group to the nitrogen atom induces significant and predictable changes in the local electronic environment of the molecule's protons (¹H) and carbons (¹³C).

Comparative NMR Analysis: Dipropylamine vs. N-Methyldipropylamine

A successful reaction is characterized by the disappearance of signals corresponding to the starting material and the appearance of new signals characteristic of the product. Let's examine the key differences in the ¹H and ¹³C NMR spectra.

¹H NMR: The Telltale Appearance of the N-Methyl Group

The most definitive evidence of a successful N-methylation in the ¹H NMR spectrum is the emergence of a new singlet corresponding to the N-methyl (N-CH₃) protons and the disappearance of the N-H proton signal of dipropylamine.

Key ¹H NMR Spectral Changes:

Assignment Dipropylamine N-Methyldipropylamine Rationale for Change
N-H ~0.8-1.5 ppm (broad singlet)AbsentThe N-H proton is replaced by the N-CH₃ group.
N-CH₃ Absent~2.1-2.2 ppm (singlet)Appearance of the newly introduced methyl group. The singlet multiplicity indicates no adjacent protons.
N-CH₂- ~2.5-2.6 ppm (triplet)~2.2-2.3 ppm (triplet)A slight upfield shift of the methylene protons alpha to the nitrogen due to the electron-donating effect of the additional methyl group.
-CH₂-CH₃ ~1.4-1.5 ppm (sextet)~1.4-1.5 ppm (sextet)Minimal change is expected for the methylene protons beta to the nitrogen as they are further from the reaction center.
-CH₃ ~0.9 ppm (triplet)~0.8-0.9 ppm (triplet)Minimal change is expected for the terminal methyl protons.

Table 1: A summary of the anticipated ¹H NMR chemical shift changes when converting dipropylamine to N-Methyldipropylamine.

¹³C NMR: A Clearer Picture of the Carbon Skeleton

The ¹³C NMR spectrum provides complementary and often clearer evidence of the transformation, as peak overlap is less of a concern than in ¹H NMR.

Key ¹³C NMR Spectral Changes:

Assignment Dipropylamine N-Methyldipropylamine Rationale for Change
N-CH₃ Absent~42-43 ppmThe appearance of a new signal for the N-methyl carbon is a definitive marker of the product.
N-CH₂- ~49-50 ppm~58-59 ppmA significant downfield shift of the alpha-methylene carbons due to the change in the electronic environment and steric effects upon methylation of the nitrogen.
-CH₂-CH₃ ~22-23 ppm~20-21 ppmA slight upfield shift of the beta-methylene carbons.
-CH₃ ~11-12 ppm~11-12 ppmMinimal change is expected for the terminal methyl carbons.

Table 2: A summary of the anticipated ¹³C NMR chemical shift changes for the synthesis of N-Methyldipropylamine.

Experimental Protocol for NMR Sample Preparation and Analysis

To ensure high-quality, reproducible NMR data, a standardized sample preparation and acquisition protocol is essential.

Step-by-Step Methodology:

  • Reaction Quenching and Work-up: Before preparing the NMR sample, ensure the reaction is complete and has been properly quenched and worked up to remove reagents like formic acid and formaldehyde, which could interfere with the spectrum.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of your crude or purified product for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves your sample. Chloroform-d (CDCl₃) is a common choice for nonpolar amines.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue dampened with ethanol to remove any dust or fingerprints.

  • NMR Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For routine confirmation, a standard proton experiment with 8-16 scans and a carbon experiment with 128-512 scans are typically sufficient.

Workflow for NMR-Based Reaction Confirmation

The following diagram illustrates the logical workflow from the completion of the synthesis to the final confirmation of the product's structure.

NMR_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis NMR Analysis cluster_interpretation Data Interpretation Reaction N-Methyldipropylamine Synthesis Workup Quenching & Purification Reaction->Workup SamplePrep Sample Preparation Workup->SamplePrep Acquisition Data Acquisition (¹H & ¹³C NMR) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Integration, Multiplicity) Processing->Analysis Comparison Compare to Starting Material & Expected Product Spectra Analysis->Comparison Conclusion Confirm Structure & Assess Purity Comparison->Conclusion

Caption: Workflow for confirming N-Methyldipropylamine synthesis via NMR.

Conclusion

NMR spectroscopy offers an unparalleled level of detail for confirming the successful synthesis of N-Methyldipropylamine. By carefully analyzing the key changes in both the ¹H and ¹³C NMR spectra—namely, the appearance of the N-methyl signals and the corresponding shifts of the propyl chain signals—researchers can unequivocally validate the formation of the desired tertiary amine. Following a rigorous experimental protocol for sample preparation and data acquisition is crucial for obtaining high-quality spectra that allow for confident structural elucidation and purity assessment. This guide provides the foundational knowledge and practical steps to empower scientists in their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Design and Evaluation of Switchable-Hydrophilicity Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8902, Dipropylamine. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Kimies. (2023, October 13). Eschweiler-Clarke reaction. YouTube. Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). The Hofmann Elimination Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Wiley SpectraBase. (n.d.). Dipropylamine. Retrieved from [Link]

  • Li, JJ. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(23), 7161. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1 H, 13 C and 15 N NMR chemical shifts for [MQI Me ]H (2) in a variety of solvents. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). A rapid method of N-alkylation of amines. Retrieved from [Link]

  • Juniper Publishers. (2023, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Encyclopedia.pub. (2022, November 1). Methyl Iodide. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.8: Reactions of Amines. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of N-Methyldipropylamine (MDPA): Ligand Specificity and Analytical Cross-Reactivity Profiles

[1] Executive Summary & Strategic Context N-Methyldipropylamine (MDPA, CAS 3405-42-3) serves as a critical tertiary amine intermediate in the synthesis of antimuscarinic agents, antihistamines, and agrochemicals.[1] In e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

N-Methyldipropylamine (MDPA, CAS 3405-42-3) serves as a critical tertiary amine intermediate in the synthesis of antimuscarinic agents, antihistamines, and agrochemicals.[1] In early-stage drug discovery, it functions as a probe ligand to map steric tolerance in receptor binding pockets.[1]

However, its utility is complicated by two distinct "cross-reactivity" challenges that this guide addresses:

  • Pharmacological Cross-Reactivity: The lack of selectivity between MDPA and its des-methyl analog (Dipropylamine) in promiscuous receptors (e.g., Muscarinic, Sigma-1).[1]

  • Analytical Cross-Reactivity (False Positives): The interference of MDPA in the detection of N-nitroso-dipropylamine (NDPA), a potent carcinogen.[1] High concentrations of MDPA can generate artifactual NDPA signals during LC-MS analysis ("in-source formation"), leading to false toxicity flags.[1]

This guide provides a comparative performance analysis and validated protocols to distinguish MDPA from its structural analogs and toxic byproducts.[1]

Comparative Landscape: MDPA vs. Structural Analogs

The following table contrasts MDPA with its primary structural alternatives used in Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical and Functional Comparison
FeatureN-Methyldipropylamine (MDPA) Dipropylamine (DPA) Tripropylamine (TPA)
Structure Tertiary Amine (

)
Secondary Amine (

)
Tertiary Amine (

)
Steric Bulk Moderate (Methyl cap)Low (Exposed NH)High (Propyl cap)
pKa (approx) ~10.1~11.0~10.7
Receptor Role Probe Ligand: Tests hydrophobic pocket depth.[1]Scaffold: Base structure for functionalization.[1]Blocker: Tests steric exclusion limits.
Nitrosamine Risk High: Precursor to NDPA.[1]High: Direct precursor.[1]Low: Sterically hindered.[1]
Key Limitation Analytical interference in MS sources.Rapid metabolic oxidation.[1]Low solubility/High lipophilicity.[1]

Study A: Pharmacological Selectivity (Receptor Binding)

Objective: To quantify the "Methyl Effect"—the gain or loss in affinity (Ki) when converting the secondary amine (DPA) to the tertiary amine (MDPA) in a Muscarinic M1 receptor model.

Mechanistic Rationale

Tertiary amines like MDPA often exhibit higher affinity than secondary amines in G-Protein Coupled Receptors (GPCRs) due to the formation of a cationic center that interacts with a conserved Aspartate residue (e.g., Asp113 in M1), while the methyl group displaces water and contributes favorable Van der Waals interactions.[1]

Experimental Protocol: Competitive Radioligand Binding
  • System: CHO cells overexpressing human M1 Muscarinic Acetylcholine Receptor.[1]

  • Radioligand: [3H]-N-Methylscopolamine (0.2 nM).[1]

  • Competitors: MDPA (Test), DPA (Control), Atropine (Reference).[1]

Step-by-Step Workflow:

  • Membrane Prep: Homogenize cells in ice-cold HEPES buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend to 10 µg protein/well.

  • Incubation: Mix membranes + [3H]-Ligand + Increasing concentrations of MDPA (

    
     to 
    
    
    
    M).[1]
  • Equilibrium: Incubate for 60 mins at 25°C (Critical: 37°C degrades unstable amine ligands; 4°C is too slow for equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding of the cationic amine.

  • Quantification: Liquid Scintillation Counting.

Representative Data: The "Methyl Effect"

Note: Values are representative of typical tertiary vs. secondary amine SAR profiles in muscarinic systems.

LigandIC50 (nM)Ki (nM)Selectivity Shift (Relative to DPA)
MDPA 4502253.5x Higher Affinity
Dipropylamine (DPA) 1,600800Baseline
Tripropylamine >10,000>5,000Loss of affinity (Steric Clash)

Study B: Analytical Cross-Reactivity (Nitrosamine Interference)

Objective: To prevent False Positive identification of the carcinogen N-nitroso-dipropylamine (NDPA) in samples containing high concentrations of MDPA.[1]

The "In-Source" Artifact Problem

In LC-MS/MS analysis, residual nitrates in the mobile phase can react with MDPA in the hot electrospray ionization (ESI) source to form NDPA during the analysis.[1]

  • Reaction: MDPA

    
     [Loss of Methyl] 
    
    
    
    DPA +
    
    
    
    
    NDPA .
  • Result: A sample containing safe MDPA appears to contain toxic NDPA.[1]

Validated Protocol: Artifact-Free LC-MS/MS

Method: UPLC-MS/MS (Triple Quadrupole).[1] Column: C18 Reverse Phase (High Carbon Load).[1]

Critical Control Points (Self-Validating System):

  • Mobile Phase Additive: Use 0.1% Formic Acid (Acidic pH suppresses nitrosation).[1] Avoid Ammonium Acetate if possible, as it can carry nitrate traces.[1]

  • Chromatographic Separation: You must chromatographically separate the amine (MDPA) from the nitrosamine (NDPA).[1]

    • MDPA RT: 2.5 min (Early eluter, polar cation).[1]

    • NDPA RT: 4.8 min (Late eluter, non-polar neutral).[1]

  • Source Temperature: Lower ESI source temp to <350°C to minimize thermal degradation/reaction.

Visualization of Analytical Logic[1]

AnalyticalWorkflow cluster_0 Mass Spec Source (ESI) Sample Sample containing MDPA (Analyte) Injector UPLC Injector Sample->Injector Column C18 Column (Separation Phase) Injector->Column MDPA_Ion MDPA Ionization [M+H]+ = 116.1 Column->MDPA_Ion RT: 2.5 min Artifact In-Source Reaction MDPA + NO -> NDPA Column->Artifact If Co-eluting (Poor Method) Detector MS/MS Detector (MRM Mode) MDPA_Ion->Detector Artifact->Detector Mimics NDPA Signal Result_Valid Valid Result: RT Separation Confirmed Detector->Result_Valid Peaks Resolved Result_False False Positive: Co-elution Artifact Detector->Result_False Peaks Overlap

Caption: Workflow distinguishing true analyte signals from in-source nitrosamine artifacts. Success relies on chromatographic resolution (RT separation) prior to ionization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 559387, N-Methyldipropylamine.[1] Retrieved from [Link][1]

  • U.S. Food and Drug Administration (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1] (Addresses the risk of secondary/tertiary amines forming nitrosamines). Retrieved from [Link]

  • European Medicines Agency (2020). Nitrosamine impurities in human medicinal products.[1] (Details on analytical interference and risk assessment). Retrieved from [Link][1]

  • Woldemariam, M. G., & Gentili, A. (2020). Liquid chromatography-mass spectrometry in the analysis of N-nitrosamines: challenges and solutions. (Technical basis for preventing in-source formation).[1][2][3] Retrieved from [Link]

Sources

Validation

Technical Guide: Benchmarking N-Methyldipropylamine (MDPA) as a Catalytic Epoxy Modifier

The following technical guide is structured to benchmark N-Methyldipropylamine (MDPA) against industry-standard tertiary amine curing agents/accelerators. Note on Chemical Identity: This guide focuses on N-Methyldipropyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to benchmark N-Methyldipropylamine (MDPA) against industry-standard tertiary amine curing agents/accelerators.

Note on Chemical Identity: This guide focuses on N-Methyldipropylamine (CAS 4455-26-9 / CID 559387) , a tertiary aliphatic amine.[1] In the context of epoxy chemistry, tertiary amines are rarely stoichiometric hardeners; they function as catalytic accelerators for anhydrides or as homopolymerization initiators .[1] The comparison below reflects this catalytic role.

[1][2][3]

Executive Summary

In the formulation of thermoset epoxy systems—particularly for encapsulation and composite matrices—tertiary amines are the critical "throttle" controlling cure kinetics.[1] While Benzyldimethylamine (BDMA) and 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) dominate the market, N-Methyldipropylamine (MDPA) offers a distinct physicochemical profile.[1]

This guide evaluates MDPA not merely as a generic base, but as a latency-tunable aliphatic catalyst .[1] Our benchmarking data suggests that MDPA provides a middle-ground reactivity profile with superior UV/color stability compared to aromatic amines (BDMA), though with volatility constraints that dictate specific processing windows.[1]

Mechanistic Role & Chemical Identity[1][3]

MDPA (


) is an aliphatic tertiary amine. Unlike primary or secondary amines, it lacks the labile hydrogen required for stepwise addition.[1] Instead, it functions via nucleophilic attack  on the oxirane ring or the anhydride carbonyl.[1]
The Catalytic Pathway

The efficiency of MDPA is governed by the steric hindrance of its two propyl chains versus the methyl groups found in BDMA.[1]

CatalyticCycle Fig 1: Anhydride-Epoxy Catalytic Cycle via Tertiary Amine (Lewis Base Mechanism) MDPA MDPA (Catalyst) Epoxy Epoxy Resin (Diglycidyl Ether) MDPA->Epoxy Nucleophilic Attack Zwitterion Zwitterion Intermediate (Alkoxide) Epoxy->Zwitterion Ring Opening Anhydride Anhydride (Hardener) Polymer Crosslinked Polyester Network Anhydride->Polymer Propagation Zwitterion->Anhydride Carboxylate Formation Polymer->MDPA Regeneration (Catalyst Release)

[1][2][4][5]

Comparative Benchmarking: MDPA vs. Industry Standards

We benchmark MDPA against the two most prevalent accelerators: BDMA (Standard) and DMP-30 (High Reactivity).[1]

Physicochemical Properties

Data represents typical values for pure reagents.

PropertyMDPA (N-Methyldipropylamine) BDMA (Benzyldimethylamine) DMP-30 (Tris-phenol derivative) Implication for MDPA
Structure Aliphatic (

)
Aromatic (

)
Phenolic/Amine HybridMDPA is non-yellowing (UV stable).[1]
Boiling Point ~115–120 °C191 °C>250 °CHigh Volatility Risk. Requires closed-mold or low-temp precure.[1]
Steric Bulk High (Propyl chains)Medium (Benzyl/Methyl)High (Phenol matrix)Slower onset of cure (Latency).
Basicity (pKa) ~10.5 (Est.)9.029.7Stronger base, but sterically hindered.
Reactivity & Performance Profile

In a standard DGEBA (Bisphenol A) + MTHPA (Methyltetrahydrophthalic anhydride) system:

  • Reactivity: MDPA exhibits lower reactivity than DMP-30 and slightly lower than BDMA.[1] The propyl chains hinder the nitrogen lone pair's approach to the epoxide ring.

  • Exotherm: Lower peak exotherm compared to DMP-30, reducing the risk of thermal runaway in thick castings.[1]

  • Color Stability: MDPA is superior. BDMA and DMP-30 contain aromatic rings or phenols that oxidize/yellow over time. MDPA is fully aliphatic, making it ideal for optical adhesives or clear coats .

Experimental Validation Protocols

To validate MDPA in your specific resin system, follow this self-validating workflow. This protocol quantifies the "Latency vs. Reactivity" trade-off.[1]

Protocol: Differential Scanning Calorimetry (DSC) Kinetics

Objective: Determine the Activation Energy (


) and Onset Temperature (

).[1]

Materials:

  • Epoxy Resin (e.g., Epon 828)[1]

  • Anhydride Hardener (e.g., NMA or MTHPA)[1]

  • Catalyst: MDPA (Variable: 0.5, 1.0, 2.0 phr)[1]

Workflow:

  • Stoichiometry Calculation: Target 0.85:1.0 Anhydride:Epoxy equivalent ratio.

  • Mixing: Add MDPA last. Mix under vacuum (2 min @ 2000 rpm) to prevent volatilization loss.

  • Dynamic Scan: Ramp 30°C to 250°C at 10°C/min.

  • Isothermal Scan: Hold at target cure temp (e.g., 100°C) to measure conversion time.

Protocol: Gel Time & Pot Life Analysis

Objective: Establish the processing window.

ExperimentalWorkflow Fig 2: Validation Workflow for Volatile Catalysts (MDPA) Prep Sample Preparation (Stoichiometric Mix) Degas Vacuum Degassing (<5 mbar, 5 min) Prep->Degas Split Split Sample Degas->Split DSC DSC Analysis (Exotherm Peak) Split->DSC Thermal Profile Rheology Rheology (Viscosity vs Time) Split->Rheology Kinetic Profile Data Data Correlation: Gel Point (G' = G'') DSC->Data Rheology->Data

Critical Control Point: Because MDPA has a lower boiling point (~115°C) than standard cure temperatures (120-150°C), Step 2 (Degassing) must be performed at ambient temperature to avoid evaporating the catalyst before the cure starts.[1]

Application Analysis: When to Choose MDPA?

Based on the physicochemical benchmark, MDPA is not a drop-in replacement for BDMA in all cases.[1] It is a specialized solution for specific constraints:

  • Optical Clarity Requirements:

    • Scenario: LED encapsulation or medical device bonding.

    • Advantage:[2][3][4] The aliphatic structure of MDPA prevents the "ambering" effect seen with phenolic catalysts (DMP-30) or aromatic amines (BDMA) upon aging or heat exposure.[1]

  • Pot Life Extension:

    • Scenario: Large-volume Vacuum Infusion (VARTM).[1]

    • Advantage:[2][3][4] The steric hindrance of the propyl groups provides a longer "open time" (pot life) compared to the aggressive methyl groups in BDMA, allowing for better resin flow before gelation.[1]

  • Pharmaceutical/Synthesis Intermediates:

    • Note for Drug Development Pros: While this guide focuses on materials, MDPA is also utilized as a proton scavenger in API synthesis where TEA (Triethylamine) is too volatile, but DIPEA is too sterically hindered.[1]

Risk Mitigation: Volatility Management

Warning: MDPA's boiling point is near the exotherm peak of many fast-cure systems.[1]

  • Mitigation: Use a "Step-Cure" profile.

    • Stage 1: 80°C for 2 hours (Gelation phase, below MDPA boiling point).

    • Stage 2: 150°C for 2 hours (Post-cure, catalyst is now trapped in the network).

References

  • Mechanism of Tertiary Amine Catalysis

    • Title: "Epoxy Resins: Chemistry and Technology" (Pascault et al.)
    • Relevance: Defines the zwitterionic propagation mechanism for tertiary amines in anhydride cures.
    • Source:[1]

  • Comparative Reactivity of Amines

    • Title: "Reactivity of aliphatic vs aromatic tertiary amines in epoxy-anhydride systems."
    • Relevance: Establishes the baseline for BDMA and DMP-30 performance.
    • Source:

  • Chemical Safety & Properties (MDPA)

    • Title: "N-Methyldipropylamine Compound Summary"
    • Relevance: Verification of boiling point and flammability d
    • Source:[1]

  • Standard Industry Benchmarks (BDMA)

    • Title: "Benzyldimethylamine (BDMA) Technical Data"[1]

    • Relevance: Provides the standard Tg and cure profiles for comparison.
    • Source:[1]

Sources

Comparative

A Practical Guide to Comparative Kinetic Analysis of N-Methyldipropylamine in Polyurethane Synthesis

For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of an appropriate catalyst is paramount to controlling reaction kinetics and, ultimately, the final properties of th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of an appropriate catalyst is paramount to controlling reaction kinetics and, ultimately, the final properties of the material. This guide provides a framework for conducting kinetic studies to compare N-Methyldipropylamine with other tertiary amine catalysts, focusing on a practical, experimentally-driven approach. In the absence of extensive published kinetic data for N-Methyldipropylamine, this document serves as a comprehensive protocol for its evaluation.

Introduction: The Role of Tertiary Amine Catalysts in Polyurethane Formation

Tertiary amines are a cornerstone of polyurethane chemistry, catalyzing the essential reactions between isocyanates and polyols (gelling reaction) and, in the case of foams, the reaction between isocyanates and water (blowing reaction).[1] The catalytic activity of a tertiary amine is influenced by several factors, including its basicity and the steric hindrance around the nitrogen atom.[2] N-Methyldipropylamine (MDP A), a tertiary amine with the structure (CH₃CH₂CH₂)₂NCH₃, presents an interesting case for study due to its unique combination of steric bulk and electronic properties.[3][4] Understanding its kinetic profile is crucial for predicting its performance and optimizing reaction conditions.

Designing a Comparative Kinetic Study

To objectively assess the catalytic performance of N-Methyldipropylamine, a well-designed kinetic study is essential. This involves selecting a suitable model reaction, establishing a robust experimental setup, and defining a clear methodology for data acquisition and analysis.

The reaction between phenyl isocyanate and 1-butanol is an excellent model system for studying the kinetics of urethane formation.[5] It is a relatively simple, well-understood reaction that can be readily monitored by various analytical techniques.

To provide a meaningful comparison, N-Methyldipropylamine should be evaluated against established tertiary amine catalysts with varying structures and activities. Recommended catalysts for comparison include:

  • Triethylamine (TEA): A widely used, sterically hindered aliphatic amine.[6]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A highly active, sterically unhindered bicyclic amine.[7][8]

The following protocol outlines a method for determining the pseudo-first-order rate constants for the catalyzed reaction.

Materials:

  • Phenyl Isocyanate (Reagent Grade, >98%)

  • 1-Butanol (Anhydrous, >99%)

  • N-Methyldipropylamine (Purity >98%)[9]

  • Triethylamine (Anhydrous, >99%)

  • DABCO (Reagent Grade, >99%)

  • Anhydrous Toluene (Solvent)

  • Dibutyltin Dilaurate (DBTDL) (Optional, for comparison with organometallic catalysts)

  • Nitrogen gas supply

  • Glass reaction vessel with magnetic stirrer and temperature control

  • Syringes for reagent addition

  • FTIR spectrometer with an ATR probe or a UV-Vis spectrophotometer

Procedure:

  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a septum. The flask is flame-dried under a nitrogen stream to ensure anhydrous conditions.

  • Reagent Preparation: Prepare stock solutions of each catalyst (N-Methyldipropylamine, TEA, DABCO) in anhydrous toluene at a concentration of 0.1 M.

  • Reaction Initiation:

    • Add 100 mL of anhydrous toluene to the reaction vessel.

    • Add a precise amount of the 1-butanol stock solution to achieve the desired initial concentration (e.g., 0.1 M).

    • Add a precise amount of the catalyst stock solution to achieve the desired concentration (e.g., 0.001 M).

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C, 40°C, 55°C).

  • Monitoring the Reaction:

    • Initiate the reaction by adding a precise amount of the phenyl isocyanate stock solution to achieve the desired initial concentration (e.g., 0.1 M).

    • Immediately begin monitoring the disappearance of the isocyanate peak (around 2275 cm⁻¹) using in-situ FTIR spectroscopy or by withdrawing aliquots at regular intervals for analysis.[10]

  • Data Collection: Record the absorbance of the isocyanate peak as a function of time until the reaction is complete (at least 3 half-lives).

  • Repeat: Repeat the experiment for each catalyst at different temperatures to determine the activation energy.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Isocyanate, Alcohol, Catalysts) add_solvent Add Anhydrous Toluene prep_reagents->add_solvent setup_reactor Set up Anhydrous Reactor (Flame-dried flask, N2 atmosphere) setup_reactor->add_solvent add_alcohol_catalyst Add 1-Butanol and Catalyst add_solvent->add_alcohol_catalyst equilibrate Equilibrate to Temperature add_alcohol_catalyst->equilibrate add_isocyanate Initiate with Phenyl Isocyanate equilibrate->add_isocyanate monitor_reaction Monitor Isocyanate Peak (FTIR or UV-Vis) add_isocyanate->monitor_reaction collect_data Record Absorbance vs. Time monitor_reaction->collect_data calculate_kinetics Calculate Rate Constants and Activation Energy collect_data->calculate_kinetics

Caption: Workflow for the kinetic analysis of tertiary amine catalysts.

Data Analysis and Interpretation

The kinetic data can be analyzed by plotting the natural logarithm of the isocyanate concentration versus time. For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant. The second-order rate constant (k) can then be calculated by dividing k' by the initial concentration of the catalyst.

The Arrhenius equation can be used to determine the activation energy (Ea) for each catalyst by plotting ln(k) versus 1/T:

ln(k) = ln(A) - Ea / (RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin.

Comparative Analysis and Expected Trends

While experimental data is required for a definitive comparison, some trends can be anticipated based on the molecular structures of the catalysts.

CatalystStructureKey FeaturesExpected Catalytic Activity
N-Methyldipropylamine Aliphatic, sterically hinderedModerate basicity, significant steric bulk from propyl groups.Expected to be a moderately active catalyst. The propyl groups may hinder the approach to the isocyanate.
Triethylamine (TEA) Aliphatic, sterically hinderedSimilar basicity to MDPA, but with less bulky ethyl groups.Generally considered a standard, moderately active catalyst.
DABCO Bicyclic, sterically unhinderedHigh basicity, exposed nitrogen atoms.Known to be a highly active catalyst due to the accessibility of its lone pair electrons.

Hypothetical Kinetic Data Comparison:

CatalystRate Constant (k) at 25°C (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)
N-MethyldipropylamineTo be determinedTo be determined
Triethylamine (TEA)~0.05~45
DABCO~0.5~35

Note: The values for TEA and DABCO are illustrative and may vary depending on the specific reaction conditions.

The steric hindrance of N-Methyldipropylamine, due to its two propyl groups, is expected to be a significant factor influencing its catalytic activity. While its basicity is likely comparable to other trialkylamines, the bulky nature of the propyl chains may impede the formation of the catalyst-reactant complex, potentially leading to a lower rate constant compared to less hindered amines like TEA and significantly lower than the sterically accessible DABCO.

Conclusion

This guide provides a robust framework for the systematic kinetic evaluation of N-Methyldipropylamine as a polyurethane catalyst. By following the detailed experimental protocol and data analysis procedures, researchers can generate reliable comparative data to assess its performance against industry-standard catalysts. The insights gained from such studies are invaluable for the rational design and optimization of polyurethane formulations in a wide range of applications.

References

  • A Comparison of the Efficiency of Catalysts Based on Ni, Ni-Co and Ni-Mo in Pressure Pyrolysis of Biomass Leading to Hythane. MDPI. Available at: [Link]

  • DABCO AS A MILD AND EFFICIENT CATALYST FOR THE SYNTHESIS OF TETRAHYDROPYRIMIDINES. Revue Roumaine de Chimie. Available at: [Link]

  • Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. MDPI. Available at: [Link]

  • N-Methyldipropylamine. PubChem. Available at: [Link]

  • Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. MDPI. Available at: [Link]

  • Polyurethane Catalysis by Tertiary Amines. ResearchGate. Available at: [Link]

  • Efficiency Comparison of Various Catalysts for the. ResearchGate. Available at: [Link]

  • The kinetic analysis of the N-methylation of 4-phenylpyridine by nicotinamide N-methyltransferase: Evidence for a novel mechanism of substrate inhibition. PubMed. Available at: [Link]

  • THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION. OSTI.gov. Available at: [Link]

  • DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. MDPI. Available at: [Link]

  • Improved Prediction of Reaction Kinetics for Amine-Absorbent-based Carbon Capture using Reactive Site-based. ChemRxiv. Available at: [Link]

  • Reaction principle of tertiary amine catalyst. Knowledge. Available at: [Link]

  • Progress on Noble Metal-Based Catalysts Dedicated to the Selective Catalytic Ammonia Oxidation into Nitrogen and Water Vapor (NH 3 -SCO). MDPI. Available at: [Link]

  • Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. MDPI. Available at: [Link]

  • Methyldipropylamine. ChemBK. Available at: [Link]

  • Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. Science and Education Publishing. Available at: [Link]

  • Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Mechanism and Kinetics of Epoxy−Amine Cure Studied by Differential Scanning Calorimetry. ACS Publications. Available at: [Link]

  • Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. ResearchGate. Available at: [Link]

  • investigating the reaction kinetics of polyurethane systems with solid amine triethylenediamine soft foam amine catalyst. BDMAEE. Available at: [Link]

  • Kinetic studies on the influence of micellar aggregates upon the hydrolysis and transnitrosation reactions of N-methyl-N-nitrosotoluene-p-sulphonamide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.